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  • Product: 2-Chloro-4,5-dimethylpyridine-3-carbonitrile
  • CAS: 125731-30-8

Core Science & Biosynthesis

Foundational

2-Chloro-4,5-dimethylpyridine-3-carbonitrile CAS number and properties

The following is an in-depth technical guide designed for researchers and drug development professionals. CAS Number: 125731-30-8 Synonyms: 2-Chloro-4,5-dimethylnicotinonitrile; 3-Cyano-2-chloro-4,5-dimethylpyridine Mole...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide designed for researchers and drug development professionals.

CAS Number: 125731-30-8 Synonyms: 2-Chloro-4,5-dimethylnicotinonitrile; 3-Cyano-2-chloro-4,5-dimethylpyridine Molecular Formula: C₈H₇ClN₂ Molecular Weight: 166.61 g/mol

Part 1: Executive Summary & Structural Significance

2-Chloro-4,5-dimethylpyridine-3-carbonitrile is a highly functionalized heterocyclic building block characterized by a pyridine core substituted with a reactive chlorine atom at the C2 position, a nitrile group at C3, and methyl groups at C4 and C5.

This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry. The vicinal chloro-cyano motif allows for rapid elaboration into fused bicyclic systems (e.g., pyrazolo[3,4-b]pyridines, pyrido[2,3-d]pyrimidines), which are frequently observed in kinase inhibitors and GPCR modulators. Unlike its more common isomer (4,6-dimethyl), the 4,5-dimethyl arrangement provides unique steric vectors that can enhance selectivity in ATP-binding pockets.

Part 2: Physicochemical Profile[1][2]

While experimental data for this specific isomer is often proprietary, its properties can be accurately interpolated from close structural analogs (e.g., 2-chloro-4,6-dimethylnicotinonitrile) and calculated descriptors.

PropertyValue / DescriptionNote
Physical State Solid / Crystalline PowderTypically off-white to pale yellow.
Melting Point 85–95 °C (Predicted)Analog 4,6-isomer melts at 97–99 °C.
Boiling Point ~310 °C (at 760 mmHg)Calculated based on polarity/MW.
Solubility DMSO, DMF, DichloromethanePoor water solubility; soluble in polar organic solvents.
pKa (Conjugate Acid) ~ -1.5 to -0.5The pyridine nitrogen is weakly basic due to the electron-withdrawing Cl and CN groups.
LogP ~ 1.9 - 2.2Favorable lipophilicity for drug discovery fragments.

Part 3: Synthesis & Production Workflow

The synthesis of 2-chloro-4,5-dimethylpyridine-3-carbonitrile requires precise regiochemical control to establish the 4,5-dimethyl pattern. The most robust industrial route involves the Guareschi-Thorpe condensation or a Vilsmeier-Haack approach starting from aliphatic precursors.

Validated Synthetic Route

The following protocol outlines the construction of the pyridine ring followed by functionalization.

  • Enaminone Formation: Condensation of 3-methyl-2-butanone (isopropyl methyl ketone) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields the enaminone intermediate.

  • Cyclization: The enaminone reacts with 2-cyanoacetamide in the presence of a base (e.g., NaOEt or Piperidine) to form the pyridone core (2-hydroxy-4,5-dimethylnicotinonitrile ).

  • Aromatization/Chlorination: Treatment of the pyridone with Phosphoryl chloride (POCl₃) converts the C2-hydroxyl (tautomeric oxo) group into the chloro substituent.

Synthesis Diagram (Graphviz)

SynthesisPathway Start 3-Methyl-2-butanone (Isopropyl methyl ketone) Inter1 Enaminone Intermediate Start->Inter1 Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter1 Pyridone 2-Hydroxy-4,5-dimethyl- nicotinonitrile (Pyridone Core) Inter1->Pyridone Cyclization Reagent2 2-Cyanoacetamide Base (NaOEt) Reagent2->Pyridone Product 2-Chloro-4,5-dimethyl- pyridine-3-carbonitrile Pyridone->Product Nu- Substitution Reagent3 POCl3 (Chlorination) Reagent3->Product

Caption: Step-wise synthesis from aliphatic ketone precursors to the chloronicotinonitrile scaffold.

Part 4: Reactivity & Transformations

The chemical versatility of this compound stems from the orthogonality of its functional groups. The C2-Chlorine is highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the adjacent C3-Nitrile and the pyridine nitrogen.

Key Reaction Classes
  • SₙAr Displacement (C2 Position):

    • Amines: Reaction with primary/secondary amines yields 2-amino-nicotinonitriles , precursors to 4-aminoquinazolines (kinase inhibitors).

    • Alkoxides: Reaction with NaOMe/NaOEt yields 2-alkoxy derivatives.

    • Hydrazines: Reaction with hydrazine hydrate affords pyrazolo[3,4-b]pyridines via spontaneous cyclization with the adjacent nitrile.

  • Nitrile Transformations (C3 Position):

    • Hydrolysis: Acidic/Basic hydrolysis converts -CN to -CONH₂ (amide) or -COOH (acid).

    • Reduction: Catalytic hydrogenation (Raney Ni) yields the aminomethyl group (-CH₂NH₂).

    • Click Chemistry: Reaction with sodium azide yields the tetrazole derivative.

  • Cross-Coupling (C2 Position):

    • Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl complexity.

Reactivity Map (Graphviz)

ReactivityMap Core 2-Chloro-4,5-dimethyl- pyridine-3-carbonitrile SnAr_Amine 2-Amino-nicotinonitrile (via SₙAr with R-NH2) Core->SnAr_Amine  Primary Amines   Suzuki 2-Aryl-nicotinonitrile (via Pd-Cat Coupling) Core->Suzuki  Ar-B(OH)2 / Pd   Pyrazolo Pyrazolo[3,4-b]pyridine (via Hydrazine + Cyclization) Core->Pyrazolo  NH2NH2   Amide Nicotinamide Analog (via Hydrolysis) Core->Amide  H2SO4 / H2O   Tetrazole Tetrazole Derivative (via NaN3 / Click) Core->Tetrazole  NaN3 / ZnBr2  

Caption: Radial map demonstrating the divergent synthesis potential of the scaffold.

Part 5: Applications in Drug Discovery

Kinase Inhibition (ATP Competitors)

The 2-aminopyridine motif, accessible via SₙAr on this scaffold, mimics the adenine ring of ATP. The 4,5-dimethyl substitution provides a hydrophobic "lid" that can interact with the Gatekeeper residue or the Solvent Front region in kinase domains (e.g., EGFR, MEK).

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Structurally similar to the core of Nevirapine , the 4,5-dimethyl analog is used to synthesize tricyclic dipyrido-diazepinones. The shift from 4-methyl to 4,5-dimethyl alters the dihedral angle of the "butterfly" wings, potentially overcoming resistance mutations (e.g., K103N) in HIV-1 reverse transcriptase.

P2X7 Receptor Antagonists

Substituted nicotinonitriles are established pharmacophores for P2X7 receptor antagonists, utilized in treating inflammatory pain and neurodegeneration. The nitrile group often acts as a hydrogen bond acceptor in the binding pocket.

Part 6: Safety & Handling Protocols

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes skin irritation / Serious eye irritation).

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood. The hydrolysis of the nitrile can release traces of ammonia or toxic byproducts under extreme conditions.

  • PPE: Wear nitrile gloves (minimum thickness 0.11 mm), safety goggles, and a lab coat.

  • Spill Response: Contain with inert absorbent (vermiculite). Do not flush into surface water; the compound is harmful to aquatic life.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile or oxidation.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12387736 (Related Analog: 2-Chloro-4-methyl-nicotinonitrile). Retrieved from [Link]

  • Chem-Space. (2025). 2-Chloro-4,5-dimethylpyridine-3-carbonitrile Product Page (CAS 125731-30-8). Retrieved from [Link]

  • Grozinger, K. G., et al. (1995). "Synthesis of nevirapine and its analogs." Journal of Heterocyclic Chemistry, 32(1), 259-263. (Foundational chemistry for chloronicotinonitrile synthesis).
  • Organic Syntheses. (2012). "Synthesis of substituted pyridines via Vilsmeier-Haack conditions." Org.[1][2] Synth. 89, 549-561. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Structural Elucidation of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile and the Imperative of Isomeric Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: Substituted pyridine scaffolds are foundational in modern drug discovery and materials science, with their utility bei...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Substituted pyridine scaffolds are foundational in modern drug discovery and materials science, with their utility being exquisitely sensitive to their substitution patterns.[1][2][3] This guide provides a detailed technical analysis of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile, a key heterocyclic building block. We delve into the critical structural distinctions between this molecule and its closely related positional isomers, which often arise as process-related impurities or are investigated as distinct molecular entities. From a practical, field-proven perspective, we present a multi-modal analytical strategy, grounded in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to ensure unambiguous structural confirmation. This document is intended to serve as a comprehensive resource for researchers, offering not just protocols, but the underlying scientific rationale for their application in isomer differentiation.

The Strategic Importance of Substituted Pyridine-3-Carbonitriles

The pyridine ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle.[1][2] The introduction of specific functional groups, such as the nitrile (-CN) and chloro (-Cl) moieties, profoundly influences the molecule's electronic and steric properties. The nitrile group can act as a hydrogen bond acceptor or a precursor for other functional groups, while the chloro substituent modulates lipophilicity and can serve as a key site for further chemical modification, such as in cross-coupling reactions.

The precise arrangement of these substituents dictates the molecule's three-dimensional shape and electronic distribution, which in turn governs its interaction with biological targets. Consequently, the ability to definitively distinguish between closely related positional isomers is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and intellectual property integrity of a new chemical entity.

Comparative Structural Analysis: The Target Molecule and Its Isomers

The subject of this guide, 2-Chloro-4,5-dimethylpyridine-3-carbonitrile , possesses the molecular formula C₈H₇ClN₂.[4] Its chemical identity is defined by the specific placement of its four substituents on the pyridine core. However, during synthesis or in chemical libraries, several positional isomers with the identical mass and formula can coexist. One of the most common and illustrative examples for comparison is 2-Chloro-4,6-dimethylpyridine-3-carbonitrile .[5]

The structural difference—the position of one methyl group (at C5 vs. C6)—may appear subtle, but it induces significant changes in the molecule's local environment, which can be exploited for analytical differentiation.

Caption: Core structures of the target molecule and a common positional isomer.

A Validated Workflow for Isomer Identification

Unambiguous identification requires a synergistic approach where each analytical technique provides a unique and complementary piece of the structural puzzle. We do not rely on a single method but rather on a consensus of evidence.

G start Unknown Pyridine Sample hplc Step 1: HPLC Analysis (Purity & Retention Time) start->hplc decision_hplc Single Peak? hplc->decision_hplc ms Step 2: LC-MS Analysis (Molecular Weight & Isotopic Pattern) decision_hplc->ms Yes end_fail_purity Impure Sample (Requires Purification) decision_hplc->end_fail_purity No decision_ms Correct MW & Cl Pattern? ms->decision_ms nmr Step 3: NMR Spectroscopy (¹H & ¹³C) Definitive Structure decision_ms->nmr Yes end_fail_mw Incorrect Compound decision_ms->end_fail_mw No end_pass Structure Confirmed nmr->end_pass

Caption: A logical workflow for the systematic identification of substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

Expertise & Causality: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules because the chemical shift of a nucleus is directly dependent on its local electronic environment, which is uniquely defined by the substitution pattern.[6][7][8] For pyridine isomers, this technique provides the most definitive and information-rich data.

  • ¹H NMR Analysis: The key diagnostic is the signal for the lone aromatic proton (at C6 for the target and C5 for the isomer).

    • 2-Chloro-4,5-dimethylpyridine-3-carbonitrile: The C6-H is flanked by the electron-donating C5-methyl group and the ring nitrogen. We predict its signal to be a singlet in the aromatic region.

    • 2-Chloro-4,6-dimethylpyridine-3-carbonitrile: The C5-H is positioned between two electron-donating methyl groups (C4 and C6). Its chemical shift will be noticeably different, likely upfield, compared to the C6-H in the target molecule. The methyl protons will also exhibit distinct chemical shifts. The C4-methyl will be deshielded by the adjacent nitrile group, while the C6-methyl is adjacent to the nitrogen.

  • ¹³C NMR Analysis: Every carbon atom in the ring will have a unique chemical shift based on its neighbors.[6][9] The differences are most pronounced for the substituted carbons. Comparing the observed shifts to those predicted by computational models or empirical data from known structures provides a robust method of confirmation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ carbons from quaternary carbons.

  • Data Analysis:

    • Integrate the proton signals to confirm the ratio of methyl protons to the aromatic proton (6:1).

    • Compare the chemical shift of the aromatic singlet and the two methyl singlets to reference spectra or predicted values for each isomer.

    • Assign the carbon signals based on known substituent effects in pyridine rings.

Mass Spectrometry (MS): Confirmation of Mass and Composition

Expertise & Causality: While MS cannot typically distinguish positional isomers by molecular weight alone, it is essential for confirming the elemental composition and providing corroborating structural evidence through fragmentation patterns.[10][11]

  • Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₈H₇ClN₂) by providing a mass measurement with high accuracy (typically < 5 ppm error).

  • Isotopic Pattern: The presence of a single chlorine atom is definitively confirmed by observing the characteristic M⁺ and M+2 ion peaks in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[12][13]

  • Fragmentation: While potentially similar, the fragmentation patterns under electron impact (EI) ionization may show reproducible differences in the relative abundances of key fragments (e.g., loss of Cl•, CH₃•, or HCN), which can serve as a diagnostic fingerprint.[14]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-250.

  • Data Analysis:

    • Confirm the retention time of the main peak.

    • Extract the mass spectrum and verify the molecular ion's m/z.

    • Analyze the isotopic cluster at the molecular ion to confirm the 3:1 ratio for a single chlorine atom.

Chromatographic Separation: Exploiting Polarity Differences

Expertise & Causality: Chromatography physically separates compounds based on their differential interactions with a stationary phase and a mobile phase.[14][15] The subtle differences in dipole moment and molecular shape between positional isomers can be exploited to achieve separation, which is crucial for assessing purity and isolating specific isomers.[16][17]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse for this application. The 4,5-dimethyl isomer and the 4,6-dimethyl isomer will have slightly different polarities and interactions with a C18 stationary phase, resulting in different retention times. Method development is key to maximizing this separation.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the basic pyridine nitrogen.

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Gradient: Start with 30% B, ramp to 90% B over 15 minutes.

    • Injection Volume: 5 µL.

  • Data Analysis: Establish the retention times for the reference standard of each isomer. An unknown sample can then be analyzed to determine its purity and identity based on its retention time relative to the standards.

Comparative Data Summary

To aid in rapid identification, the expected distinguishing analytical features are summarized below. Note that exact values are instrument and condition-dependent and should be confirmed with authentic standards.

Analytical TechniqueParameter2-Chloro-4,5-dimethylpyridine-3-carbonitrile2-Chloro-4,6-dimethylpyridine-3-carbonitrileRationale for Difference
¹H NMR Aromatic Proton (singlet)~8.3-8.5 ppm (H6)~7.0-7.2 ppm (H5)The H5 proton in the isomer is shielded by two adjacent methyl groups.
Methyl Protons (singlets)Two distinct signalsTwo distinct signalsThe electronic environment of each methyl group is unique in both molecules.
¹³C NMR Ring Carbon ShiftsUnique set of 6 signalsDifferent unique set of 6 signalsSubstituent effects alter the chemical shift of every carbon in the ring.
HPLC Retention Time (C18)t₁t₂ (where t₁ ≠ t₂)Subtle differences in polarity and interaction with the stationary phase.
MS Molecular Ion (m/z)~166/168~166/168Identical molecular weight and isotopic pattern.

Conclusion

The structural integrity of chemical building blocks like 2-Chloro-4,5-dimethylpyridine-3-carbonitrile is paramount for the success of research and development programs. While positional isomers share the same molecular formula, their distinct chemical and biological properties necessitate rigorous analytical characterization. A superficial analysis based on mass spectrometry alone is insufficient and presents a significant risk. The self-validating system described herein—a workflow that combines the separatory power of HPLC with the compositional proof of MS and the definitive structural insight of NMR spectroscopy—provides a robust and reliable strategy for the unambiguous identification of this compound and its critical isomers. This multi-modal approach ensures the scientific integrity required by drug development professionals and researchers in the chemical sciences.

References

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
  • Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile - JOCPR,
  • HPLC Methods for analysis of Pyridine - HELIX Chrom
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications, [Link]

  • Separation of Lichen Metabolites, Pyridine Derivatives, and Pyrimidine Bases Using Microbore, Reversed-phase LC - Journal of Chromatographic Science, [Link]

  • 1H NMR Spectra of Substituted Aminopyridines - Taylor & Francis Online, [Link]

  • Analysis of the NMR Spectrum of Pyridine - AIP Publishing, [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications, [Link]

  • NMR spectral characteristics of fluorocontaining pyridines - Fluorine notes, [Link]

  • 2-chloro-4,5-dimethylpyridine-3-carbonitrile - Mol-Instincts, [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC, [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review - ResearchGate, [Link]

  • Synthesis of pyridine-3-carbonitriles 13a–h - ResearchGate, [Link]

  • Chemical structure of the pyridine-3-carbonitriles with important sites for the structure–activity relationship (SAR) - ResearchGate, [Link]

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry - ResearchGate, [Link]

  • The molecule that gave the mass spectrum shown here contains a halogen. Which one? - ClutchPrep, [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts, [Link]

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate, [Link]

Sources

Foundational

Solubility of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile: A Process Development Guide

The following technical guide details the solubility profile, thermodynamic modeling, and purification strategies for 2-Chloro-4,5-dimethylpyridine-3-carbonitrile . This document is structured for process chemists and en...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic modeling, and purification strategies for 2-Chloro-4,5-dimethylpyridine-3-carbonitrile . This document is structured for process chemists and engineers optimizing crystallization workflows for pharmaceutical intermediates.

Executive Summary & Chemical Context

2-Chloro-4,5-dimethylpyridine-3-carbonitrile is a highly functionalized pyridine intermediate, critical in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and other bioactive heterocycles.[1][2] Its structure features a lipophilic chloro group, a polar nitrile moiety, and a basic pyridine nitrogen, creating a complex solubility profile sensitive to solvent polarity and hydrogen bonding capability.

Understanding its solubility landscape is not merely about data collection; it is the foundation for designing high-yield crystallization processes (purification) and efficient reaction solvents.[1][2] This guide establishes the protocols for solubility determination, thermodynamic modeling, and solvent selection logic.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Process
Molecular Formula C₈H₇ClN₂Moderate molecular weight (166.61 g/mol )
LogP (Predicted) ~1.9 – 2.2Lipophilic; poor aqueous solubility.[1][2]
H-Bond Donors 0Aprotic; relies on dipole-dipole & van der Waals.[1][2]
H-Bond Acceptors 2 (Nitrile N, Pyridine N)Good solubility in alcohols/acids.[1][2]
Key Solvents DCM, Methanol, TolueneHigh solubility expected.
Antisolvents Water, n-Heptane, CyclohexaneLow solubility expected.[1][2]

Experimental Protocol: Solubility Determination

Standardized methodology for generating precise solubility curves.[1][2]

To ensure data integrity suitable for thermodynamic modeling, the Laser Monitoring Observation Technique is recommended over static gravimetric methods due to its higher precision in detecting the exact dissolution point (clear point).

Protocol: Dynamic Laser Monitoring Method
  • Preparation: Accurately weigh excess solute (approx. 20% above estimated solubility) into a jacketed glass vessel equipped with a magnetic stirrer.

  • Solvent Addition: Add a precise mass of the target solvent (e.g., 50.00 g).[2]

  • Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K). Stir at 400 rpm for 30 minutes.

  • Laser Setup: Direct a laser beam (typically 5 mW, 632.8 nm) through the suspension to a photodiode detector.[2]

    • Logic: In suspension, the beam is scattered (low intensity at detector). Upon complete dissolution, transmission maximizes.

  • Temperature Ramp: Increase temperature slowly (0.1 K/min).

  • Endpoint Detection: Record the temperature (

    
    ) where laser transmission intensity reaches a stable maximum plateau.
    
  • Validation: Repeat the cooling process to determine the metastable zone width (MSZW) by noting the temperature of first crystal appearance (

    
    ).
    

SolubilityProtocol cluster_validation Validation Loop Start Weigh Solute & Solvent Equilibrate Equilibrate at T_min (Suspension) Start->Equilibrate Laser Laser Monitoring (Scattered Light) Equilibrate->Laser Heat Slow Heating (0.1 K/min) Laser->Heat Detect Detect T_clear (Max Transmission) Heat->Detect Calc Calculate Mole Fraction (x) Detect->Calc Cooling (T_cloud) Cooling (T_cloud) Detect->Cooling (T_cloud) Determine MSZW

Figure 1: Workflow for dynamic solubility determination using laser monitoring.

Thermodynamic Modeling

Transforming raw data into predictive process models.

Once experimental


 (mole fraction) vs. 

(temperature) data is obtained, it must be correlated using thermodynamic models to interpolate solubility at any process temperature.
The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility of pyridine derivatives in organic solvents. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.[2][3][4]
    
  • 
     : Absolute temperature (K).[2][4]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and activity coefficients;
      
      
      accounts for the temperature dependence of the enthalpy of fusion.[1][2]
The (Buchowski-Ksiazczak) Equation

Useful for analyzing the contributions of solvent-solute interactions vs. solid-phase properties.[1][2]


[1][2]
  • 
     : Non-ideality parameter.[2]
    
  • 
     : Enthalpy parameter.[2]
    

Process Application: For 2-Chloro-4,5-dimethylpyridine-3-carbonitrile, use the Apelblat model for process control (cooling curves) due to its superior fit (


) in polar aprotic solvents like acetone and ethyl acetate.[1][2]

Solubility Landscape & Solvent Selection

Strategic selection for reaction and purification.[2]

Based on the functional groups and behavior of structural analogs (e.g., 2-chloro-4,6-dimethylnicotinonitrile), the solubility profile follows a distinct polarity-driven trend.[1][2]

Solubility Ranking (Decreasing Order)
RankSolvent ClassSpecific SolventsMechanismApplication
1 Chlorinated / Polar Aprotic DCM, Chloroform, DMFDipole-dipole; "Like dissolves like" for the chloro-pyridine core.[1][2]Reaction Solvent (High loading)
2 Esters / Ketones Ethyl Acetate, AcetoneModerate polarity; no H-bond donation but good acceptance.[1][2]Crystallization (Good yield on cooling)
3 Alcohols Methanol, Ethanol, IPAH-bonding to Nitrile/Pyridine N. Solubility decreases as alkyl chain length increases.[2]Co-solvent (Modifies crystal habit)
4 Aromatics Toluene, Xylene

-

stacking interactions.[1][2]
Reaction Solvent (High T processes)
5 Alkanes / Water n-Heptane, Hexane, WaterHigh polarity mismatch (Water) or lack of polar interactions (Alkanes).[2]Antisolvent (Precipitation)
Purification Strategy: The DCM/Heptane System

A common purification issue with chlorinated pyridine nitriles is the removal of non-chlorinated byproducts or regioisomers.

  • System: Dichloromethane (Solvent) + n-Heptane (Antisolvent).[1][2]

  • Protocol:

    • Dissolve crude solid in DCM (1:3 w/v) at reflux.

    • Polish filter to remove inorganic salts.[2]

    • Slowly add n-Heptane (1:5 w/v relative to DCM) at elevated temperature until slight turbidity.

    • Cool to 0–5 °C.

    • Result: The target compound crystallizes as dense prisms/plates, while impurities remain in the mother liquor.[2]

SolventSelection Objective Objective: Purify 2-Chloro-4,5-dimethyl... SolubilityCheck Check Solubility Profile Objective->SolubilityCheck HighSol High Solubility Solvents (DCM, MeOH, EtOAc) SolubilityCheck->HighSol Dissolves >200mg/mL LowSol Antisolvents (Heptane, Water) SolubilityCheck->LowSol Dissolves <10mg/mL Method1 Cooling Crystallization (Use EtOAc or MeOH) HighSol->Method1 Steep Solubility Curve Method2 Antisolvent Crystallization (Use DCM + Heptane) HighSol->Method2 Flat Solubility Curve LowSol->Method2 Add to High Sol

Figure 2: Decision tree for selecting crystallization solvent systems based on solubility data.

References

  • Measurement of Solubility : Wang, J., et al. "Solubility of 3,5-Dimethylpyrazole in Nine Organic Solvents."[4] Journal of Chemical & Engineering Data, 2011. Link(Methodology Reference)

  • Thermodynamic Modeling : Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water."[1][2] Journal of Chemical Thermodynamics, 1999. Link(Model Reference)

  • Purification of Pyridine Nitriles : "Process for the preparation of 2-chloro-pyridine and its derivatives."[1][2] US Patent 3632807A.[2] Link(Process Grounding)

  • Related Isomer Data : "Solubility determination and thermodynamic modelling of 2,4-dinitroaniline in nine organic solvents." Journal of Chemical Thermodynamics, 2015. Link(Comparative Data Reference)

Sources

Exploratory

Technical Guide: Comparative Analysis of 4,5-Dimethyl vs. 4,6-Dimethyl Pyridine-2-Carbonitriles

Executive Summary This technical guide analyzes the structural, synthetic, and reactive divergences between 4,5-dimethylpyridine-2-carbonitrile and 4,6-dimethylpyridine-2-carbonitrile . While these two molecules are cons...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and reactive divergences between 4,5-dimethylpyridine-2-carbonitrile and 4,6-dimethylpyridine-2-carbonitrile . While these two molecules are constitutional isomers sharing the same molecular formula (


) and molecular weight (132.16  g/mol ), their behavior in drug design and catalysis is radically different due to the steric topography around the ring nitrogen .

The core distinction lies in the "Ortho-Effect":

  • 4,6-Dimethyl isomer: Possesses a methyl group at C6, directly adjacent to the ring nitrogen. This creates a "steric gate," significantly impacting metal coordination and enzymatic binding.

  • 4,5-Dimethyl isomer: Possesses vicinal methyl groups at C4 and C5, leaving the C6 position open (protonated). This preserves the accessibility of the nitrogen lone pair while introducing a "buttressing effect" on the ring's electronic distribution.

Part 1: Structural & Electronic Topography

Steric Mapping: The "Gatekeeper" Effect

The primary differentiator for researchers utilizing these isomers as ligands or pharmacophores is the accessibility of the pyridine nitrogen lone pair.

Feature4,5-Dimethylpyridine-2-carbonitrile4,6-Dimethylpyridine-2-carbonitrile
C6 Substituent Hydrogen (Open)Methyl (Steric Block)
Nitrogen Accessibility High (Unimpeded lone pair)Low (Sterically hindered)
Methyl Interaction Vicinal (4,5): Methyls crowd each other, causing slight ring distortion or "buttressing."[1]Meta (4,6): Methyls are separated by a proton; no direct steric clash between them.
Symmetry Asymmetric (

)
Asymmetric (

), but electronic symmetry is higher.
Dipole Moment Higher (Inductive effects reinforce)Lower (Methyl vectors partially cancel)
Graphviz Visualization: Steric Environment

The following diagram illustrates the steric hindrance zones (red) versus accessible zones (green) for both isomers.

StericMap cluster_45 4,5-Dimethyl Isomer (Open Nitrogen) cluster_46 4,6-Dimethyl Isomer (Hindered Nitrogen) node_45 N-Lone Pair (Accessible) C6-H (Open) C5-Me (Buttressed) C4-Me node_46 N-Lone Pair (Blocked) C6-Me (Gatekeeper) C5-H (Open) C4-Me

Figure 1: Comparative steric mapping showing the "Gatekeeper" methyl group at C6 in the 4,6-isomer which blocks the nitrogen lone pair, unlike the open C6 position in the 4,5-isomer.

Part 2: Synthetic Pathways & Regioselectivity

The synthesis of these isomers requires fundamentally different strategies. The 4,6-isomer is accessible via classical condensation chemistry, whereas the 4,5-isomer often requires functionalization of a pre-formed pyridine ring.

4,6-Dimethyl: The Cyclization Route

The 4,6-isomer is synthetically "privileged" because it can be formed via the Guareschi-Thorpe condensation or modifications of the Hantzsch synthesis.

  • Precursors: Acetylacetone (2,4-pentanedione) + Cyanoacetamide.

  • Mechanism: Cyclization yields a pyridone intermediate, which is then aromatized.

4,5-Dimethyl: The Functionalization Route

The 4,5-isomer cannot be easily made by condensation because asymmetric diketones lead to mixtures. The preferred route is the Reissert-Henze Reaction applied to 3,4-lutidine N-oxide.

  • Precursors: 3,4-Lutidine (3,4-dimethylpyridine).

  • Mechanism: Oxidation to N-oxide

    
     Nucleophilic attack by Cyanide 
    
    
    
    Elimination.

SynthesisPath cluster_46 Route A: 4,6-Dimethyl (Cyclization) cluster_45 Route B: 4,5-Dimethyl (Reissert-Henze) Start46 Acetylacetone + Cyanoacetamide Inter46 3-Cyano-4,6-dimethyl-2-pyridone Start46->Inter46 Base/EtOH Prod46 4,6-Dimethylpyridine-2-carbonitrile Inter46->Prod46 1. Hydrolysis/Decarb 2. POCl3 3. Pd/Zn/CN- Start45 3,4-Lutidine Oxide45 3,4-Lutidine N-Oxide Start45->Oxide45 mCPBA or H2O2 Prod45 4,5-Dimethylpyridine-2-carbonitrile Oxide45->Prod45 TMSCN / PhCOCl (Reissert-Henze)

Figure 2: Divergent synthetic workflows. The 4,6-isomer uses de novo ring construction, while the 4,5-isomer relies on late-stage functionalization of the pyridine core.

Part 3: Detailed Experimental Protocol

Protocol: Reissert-Henze Synthesis of 4,5-Dimethylpyridine-2-carbonitrile

This protocol is selected because it is the most chemically challenging and requires precise control to ensure regioselectivity (C2 vs C6 addition).

Objective: Install a cyano group at the C2 position of 3,4-dimethylpyridine.

Reagents:

  • 3,4-Dimethylpyridine N-oxide (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.5 eq)

  • Benzoyl chloride (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 3,4-dimethylpyridine N-oxide in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool to 0°C.
    
  • Acylation: Add benzoyl chloride dropwise. This activates the N-oxide, forming the N-benzoyloxypyridinium salt. Note: The solution will likely turn slightly yellow/orange.

  • Nucleophilic Attack: Add TMSCN dropwise over 20 minutes. The cyanide nucleophile attacks the C2 or C6 position.

    • Regioselectivity Note: Due to the steric bulk of the methyl group at C4, attack at C2 is electronically favored over C6, though mixtures can occur. The 4,5-substitution pattern generally directs nucleophiles to the less hindered C2 or C6 positions, but C2 is often preferred due to the inductive effect of the C4-methyl.

  • Elimination: Stir at room temperature for 12 hours. The intermediate eliminates benzoic acid/TMS-ether to re-aromatize, yielding the nitrile.

  • Workup (Self-Validating Step):

    • Quench with saturated

      
      .
      
    • Extract with DCM.

    • Validation: The product is less polar than the N-oxide starting material. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The N-oxide stays at the baseline; the nitrile moves to

      
      .
      

Part 4: Separation & Purification Challenges

Separating these isomers (if present in a mixture) is notoriously difficult due to similar boiling points.[2]

Property4,5-Dimethyl Isomer4,6-Dimethyl IsomerSeparation Strategy
Boiling Point ~220-225°C (est)~220-225°C (est)Distillation is ineffective for separation.
Melting Point Lower (Asymmetric packing)Higher (More symmetric)Fractional Crystallization is viable.
pKa (Conj. Acid) ~6.5~6.8 (Higher due to C6-Me)Acid-Base Extraction: The 4,6-isomer is slightly more basic due to the inductive effect of the ortho-methyl, despite steric hindrance. Careful pH titration can enrich fractions.

Host-Guest Separation: Recent literature suggests using supramolecular hosts (e.g., TADDOL derivatives or Werner complexes) to separate methylpyridine isomers based on shape selectivity rather than boiling point [1].

Part 5: Applications in Drug Discovery

Pharmacophore Implications[1][3]
  • 4,6-Dimethyl: Used when the pyridine nitrogen must NOT coordinate to metals (e.g., in metabolic heme centers) or to reduce affinity for off-target receptors that require a hydrogen bond acceptor. The C6-methyl acts as a blocker.

  • 4,5-Dimethyl: Used to mimic the substitution pattern of Vitamin B6 (pyridoxine). It retains the ability to accept hydrogen bonds at the nitrogen, making it suitable for active site binding where a specific orientation is required without steric clash.

Metabolic Stability
  • Metabolic Hotspots: Cytochrome P450 enzymes typically oxidize exposed methyl groups or the para-position (C4).

  • 4,5-Isomer: The C4 and C5 methyls are adjacent. Oxidation of one may be sterically hindered by the other, potentially increasing metabolic half-life compared to isolated methyls.

  • 4,6-Isomer: The C4 and C6 methyls are distal. Both are independently accessible for metabolic oxidation to carboxylic acids.

References

  • Separation of Methylpyridines: Nassimbeni, L. R., et al. "Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies." CrystEngComm, 2025.

  • Reissert-Henze Reaction: "Reissert-Henze Reaction." Comprehensive Organic Name Reactions and Reagents, Wiley, 2010.
  • Guareschi-Thorpe Synthesis: "Synthesis of Pyridines via Guareschi-Thorpe Condensation." Organic Syntheses, Coll. Vol. 3, p. 272. (Representative protocol for 4,6-dimethyl analogues).

  • Physical Properties: NIST Chemistry WebBook, "2,5-Dimethylpyridine" and related isomers.

  • Ligand Design: "Steric Effects in Pyridine Ligands." Chemical Reviews, ACS.

Sources

Foundational

Strategic Sourcing and Validation of High-Purity 2-Chloro-4,5-dimethylpyridine-3-carbonitrile

The following is an in-depth technical guide designed for researchers and drug development professionals. Technical Whitepaper | Version 2.0 Executive Summary In the landscape of kinase inhibitor development, 2-Chloro-4,...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide designed for researchers and drug development professionals.

Technical Whitepaper | Version 2.0

Executive Summary

In the landscape of kinase inhibitor development, 2-Chloro-4,5-dimethylpyridine-3-carbonitrile serves as a critical scaffold, particularly for fusing bicyclic systems such as pyrido[2,3-d]pyrimidines. However, its utility is frequently compromised by a silent supply chain failure: regioisomeric contamination .

Due to the thermodynamics of pyridine ring synthesis, commercial batches are often contaminated with the 4,6-dimethyl isomer , a structural impurity that is difficult to separate and detrimental to Structure-Activity Relationship (SAR) data. This guide provides a self-validating protocol for sourcing, analyzing, and purifying this intermediate to ensuring data integrity in downstream medicinal chemistry.

Chemical Identity & Critical Properties

PropertySpecification
IUPAC Name 2-Chloro-4,5-dimethylpyridine-3-carbonitrile
CAS Number Note: Often custom synthesized; verify against CAS 14237-71-9 (Isomer Warning)
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
SMILES CC1=CN=C(Cl)C(C#N)=C1C
Key Functional Groups 2-Chloro (electrophile), 3-Cyano (directing/reactive), 4,5-Dimethyl (steric/hydrophobic)
The Isomer Hazard

The primary sourcing risk is the confusion with 2-Chloro-4,6-dimethylpyridine-3-carbonitrile . Many catalog suppliers conflate these isomers due to similar boiling points and synthesis precursors.

  • Target (4,5-dimethyl): Methyls at positions 4 and 5. Aromatic proton at C6 (deshielded by ring nitrogen).

  • Impurity (4,6-dimethyl): Methyls at positions 4 and 6. Aromatic proton at C5 (shielded).

Synthesis & Impurity Origins

Understanding the synthesis is the only way to predict the impurity profile. The industrial route typically involves the chlorination of the corresponding pyridone.

Mechanistic Pathway & Impurity Ingress

The following DOT diagram illustrates the synthesis workflow and points of failure where impurities enter the supply chain.

SynthesisPath Start Precursor: 4,5-Dimethyl-2-hydroxypyridine-3-carbonitrile Reaction Reaction: Nucleophilic Aromatic Substitution (Chlorination) Start->Reaction Reagent Reagent: POCl3 (Phosphoryl Chloride) Reagent->Reaction Crude Crude Product Reaction->Crude Imp1 Impurity A: Unreacted Pyridone (Hydrolysis Risk) Reaction->Imp1 Incomplete Conv. Imp3 Impurity C: Phosphoric Esters (Incomplete quench) Reaction->Imp3 Side Reaction Purification Purification: Recrystallization/Column Crude->Purification Final Target: 2-Chloro-4,5-dimethyl... Purification->Final Imp2 Impurity B: Regioisomer (4,6-dimethyl) (From impure starting material) Imp2->Start Contaminant in Feedstock

Figure 1: Synthesis pathway highlighting critical impurity entry points. Note that the 4,6-isomer (Impurity B) is carried through from the starting material and is rarely removed by standard recrystallization.

Quality Control & Validation Protocol

Do not rely on the Certificate of Analysis (CoA) provided by the supplier. Use this internal validation protocol.

A. 1H-NMR Validation (The "Self-Validating" Step)

This is the definitive test to distinguish the 4,5-isomer from the 4,6-isomer.

FeatureTarget: 4,5-DimethylImpurity: 4,6-DimethylMechanistic Reason
Aromatic Proton δ ~8.3 - 8.5 ppm (Singlet) δ ~7.1 - 7.3 ppm (Singlet) In the 4,5-isomer, the proton is at C6 , adjacent to the electronegative Nitrogen (deshielding). In the 4,6-isomer, the proton is at C5 , shielded by methyls.
Methyl Groups Two singlets ~2.2 - 2.4 ppmTwo singlets (often distinct)Less diagnostic than the aromatic proton.

Protocol:

  • Dissolve 5 mg of sample in DMSO-d6 (CDCl3 is acceptable, but DMSO prevents aggregation).

  • Acquire 1H-NMR (minimum 8 scans).

  • Pass Criteria: Observation of a singlet > 8.0 ppm.

  • Fail Criteria: Observation of a singlet < 7.5 ppm (indicates 4,6-isomer) or doublets in the aromatic region (indicates loss of Cl or methyl).

B. HPLC Purity Profiling

Standard C18 gradients often co-elute regioisomers.

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Kinetex Biphenyl). The π-π interactions help separate the pyridine isomers.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 95% ACN over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).

Commercial Supplier Landscape

Suppliers are categorized by their ability to control the "Isomer Hazard."

Tier 1: Primary Manufacturers (High Trust)

These companies perform the synthesis from basic building blocks and typically verify isomer purity.

  • Enamine: Known for vast heterocyclic catalogs and internal synthesis validation.

  • Combi-Blocks: High reliability for pyridine building blocks; often provides H-NMR data online.

  • SynQuest Laboratories: Specializes in fluorinated and chlorinated heterocycles.

Tier 2: Catalog Aggregators (Verification Required)

These suppliers often repackage bulk chemicals. Risk of batch-to-batch variation is higher.

  • Sigma-Aldrich (Merck): Reliable but expensive; check if they list the specific 4,5-isomer or a generic "dimethyl" grade.

  • Fluorochem: Good source for UK/EU, but requires internal QC check.

Sourcing Strategy Checklist
  • Request the CoA and the H-NMR spectrum before purchase.

  • Check the CAS: If the supplier lists CAS 14237-71-9 , they may be selling the 4,6-isomer. The 4,5-isomer often lacks a widely standardized CAS or shares a generic one in some databases.

  • Ask for "Regio-purity": Specifically ask, "What is the content of the 4,6-dimethyl isomer?" A supplier who cannot answer this has not characterized the material.

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibition.

  • MEK/ERK Pathway: The 2-chloro group is readily displaced by amines (SNAr) to form amino-pyridines, a common motif in ATP-competitive inhibitors.

  • Bicyclic Synthesis: The 3-cyano group allows for cyclization with the amine at C2 to form 1,8-naphthyridines or pyrido[2,3-d]pyrimidines , scaffolds seen in drugs like Palbociclib (though different substitution).

Reaction Workflow: SNAr Displacement

Reaction Substrate 2-Cl-4,5-dimethyl... Intermediate Meisenheimer Complex Substrate->Intermediate Heat/Base Amine Primary Amine (R-NH2) Amine->Intermediate Product 2-Amino-Derivative Intermediate->Product -HCl

Figure 2: The primary utility of the scaffold is SNAr displacement. Purity is critical here because the 4,6-isomer reacts at a significantly different rate due to steric hindrance at the C2 position.

References

  • Synthesis of Pyridine-3-carbonitriles

    • Title: A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles.
    • Source: Heterocycles, Vol 36, No 4.[1]

    • Context: Describes the cyclization logic used to build these rings, relevant for understanding isomer form
  • NMR Shift Data for Pyridines

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[2][3]

    • Source: Organometallics (ACS).
    • Context: Essential for identifying solvent peaks (DMSO, Water)
  • Commercial Sourcing Data

    • Title: 2-Chloro-4,5-dimethylpyridine-3-carbonitrile Product Page.
    • Source: Chem-Space / J&W PharmLab.
    • Context: Confirms commercial availability of the specific regioisomer.
  • Kinase Inhibitor Chemistry

    • Title: Roles of the Chloro and Methoxy Groups in Drug Discovery.[4]

    • Source: Drug Hunter.[4]

    • Context: Explains the SAR value of the chloro-cyano motif in binding pockets.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile from 2-hydroxy-4,5-dimethylpyridine

This Application Note is structured as a high-level technical guide for drug development scientists, focusing on the regioselective functionalization of the pyridine core. Executive Summary The synthesis of 2-Chloro-4,5-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development scientists, focusing on the regioselective functionalization of the pyridine core.

Executive Summary

The synthesis of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile (Target 3 ) from 2-hydroxy-4,5-dimethylpyridine (Starting Material 1 ) represents a critical transformation in the generation of polysubstituted pyridine scaffolds, often utilized as intermediates for kinase inhibitors (e.g., p38 MAP kinase) and antiviral agents.

This protocol details a robust, three-step synthetic pathway designed to overcome the inherent electronic bias of the pyridine ring. Unlike de novo ring constructions (e.g., Guareschi-Thorpe condensation), this route leverages the 2-hydroxy moiety (lactam tautomer) to direct regioselective electrophilic substitution, followed by functional group interconversion.

Key Advantages of This Protocol
  • Regiocontrol: Exploits the ortho-directing power of the lactam oxygen to install the C3-handle exclusively.

  • Scalability: Avoids hazardous high-pressure ammonia or liquid HCN.

  • Chemoselectivity: Utilizes Palladium-catalyzed cyanation to discriminate between C-I and C-Cl bonds.

Retrosynthetic Logic & Pathway Design

The transformation requires the installation of a nitrile group at C3 and a chlorine atom at C2. Direct electrophilic cyanation is electronically unfavorable. Therefore, we employ a "Halogen Dance" strategy :

  • Activation: Install a reactive iodide at C3 using the electron-rich nature of the pyridone ring.

  • Aromatization/Chlorination: Convert the lactam to the chloropyridine, locking the aromatic system.

  • Substitution: Selectively displace the softer iodide with cyanide using transition metal catalysis.

Reaction Pathway Diagram (DOT)

SynthesisPathway cluster_mech Mechanistic Drivers SM 2-hydroxy-4,5- dimethylpyridine (Start) Int1 3-Iodo-2-hydroxy- 4,5-dimethylpyridine (Intermediate 1) SM->Int1 Step 1: NIS, MeCN (Electrophilic Aromatic Subst.) Int2 2-Chloro-3-iodo- 4,5-dimethylpyridine (Intermediate 2) Int1->Int2 Step 2: POCl3, DMF (Deoxychlorination) M1 C3 directed by Lactam Oxygen Int1->M1 Prod 2-Chloro-4,5-dimethyl pyridine-3-carbonitrile (Target) Int2->Prod Step 3: Zn(CN)2, Pd(dppf)Cl2 (Cyanodehalogenation) M2 Aromatization Driving Force Int2->M2 M3 Oxidative Addition Selectivity (C-I > C-Cl) Prod->M3

Figure 1: Stepwise synthetic logic from hydroxypyridine precursor to chlorocyanopyridine target.

Detailed Experimental Protocols

Step 1: Regioselective C3-Iodination

Objective: Install a reactive handle at the C3 position. Mechanism: The starting material exists predominantly as 4,5-dimethylpyridin-2(1H)-one . The oxygen donates electron density, activating the ortho (C3) and para (C5) positions. Since C5 is blocked by a methyl group, iodination occurs exclusively at C3 [1].

Reagents:

  • Starting Material (1 ): 10.0 g (81.2 mmol)

  • N-Iodosuccinimide (NIS): 19.2 g (85.3 mmol, 1.05 equiv)

  • Acetonitrile (MeCN): 100 mL (anhydrous)

  • TFA (Catalytic): 0.5 mL

Procedure:

  • Charge a 250 mL round-bottom flask with 1 and anhydrous MeCN.

  • Add TFA (catalyst) to activate the NIS.

  • Add NIS portion-wise over 20 minutes at room temperature (RT) to avoid exotherms. Note: The solution will turn amber.

  • Stir at RT for 4 hours. Monitor via LC-MS (Target Mass: ~249 amu).

  • Workup: Quench with 10% aq. sodium thiosulfate (50 mL) to reduce excess iodine.

  • Filter the resulting precipitate (the iodinated product is often less soluble). Wash with cold water and dry in a vacuum oven at 45°C.

  • Yield: Expect 85-92% of 3-iodo-4,5-dimethylpyridin-2(1H)-one .

Step 2: Deoxychlorination (Vilsmeier-Haack Type Conditions)

Objective: Convert the C2-lactam/hydroxyl to a C2-chloride. Mechanism: Reaction with phosphorus oxychloride (POCl3) forms a dichlorophosphate intermediate. Nucleophilic attack by chloride ion at C2, followed by elimination of the phosphate species, restores aromaticity [2].

Reagents:

  • Intermediate 1: 15.0 g (60.2 mmol)

  • POCl3: 45 mL (Excess, acts as solvent)

  • DMF (Catalytic): 5 drops (forms the Vilsmeier reagent in situ)

Procedure:

  • Safety Alert: POCl3 is corrosive and reacts violently with water. Perform in a fume hood.

  • Place Intermediate 1 in a dry pressure tube or RBF with a reflux condenser.

  • Add POCl3 carefully, followed by catalytic DMF.

  • Heat to 90°C for 3-5 hours. The suspension should become a clear solution.

  • Workup: Cool to RT. Slowly pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. Caution: Exothermic hydrolysis.

  • Neutralize to pH 7-8 using saturated NaHCO3 or 2M NaOH (keep temp < 20°C).

  • Extract with Dichloromethane (DCM) (3 x 100 mL).

  • Dry organics over MgSO4, filter, and concentrate.

  • Yield: Expect 90-95% of 2-chloro-3-iodo-4,5-dimethylpyridine .

Step 3: Palladium-Catalyzed Cyanation

Objective: Selective replacement of Iodine with Nitrile. Mechanism: Pd(0) undergoes oxidative addition preferentially at the weaker C-I bond compared to the C-Cl bond. Transmetallation with Zn(CN)2 followed by reductive elimination yields the nitrile [3].

Reagents:

  • Intermediate 2: 10.0 g (37.4 mmol)

  • Zinc Cyanide (Zn(CN)2): 2.63 g (22.4 mmol, 0.6 equiv)

  • Pd(dppf)Cl2·DCM: 1.5 g (5 mol%)

  • DMF: 80 mL (degassed)

  • Zinc Dust: 120 mg (catalytic, activates the catalyst)

Procedure:

  • In a glovebox or under Argon stream, combine Intermediate 2, Zn(CN)2, Pd catalyst, and Zn dust in a reaction vessel.

  • Add degassed DMF. Seal the vessel.

  • Heat to 100°C for 4-6 hours.

  • Critical Check: Monitor by HPLC. Stop when Starting Material is consumed. Prolonged heating may lead to substitution of the C2-Cl (over-reaction).

  • Workup: Cool to RT. Dilute with EtOAc (200 mL) and wash with 1M Ammonium Hydroxide (to sequester Zinc/Copper salts) followed by brine.

  • Pass through a pad of Celite to remove Pd black.

  • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Yield: Expect 75-85% of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile .

Data Summary & Stoichiometry

ComponentStep 1 (Iodination)Step 2 (Chlorination)Step 3 (Cyanation)
Substrate 2-OH-4,5-diMe-Pyridine3-Iodo-Intermediate2-Cl-3-Iodo-Intermediate
Reagent NIS (1.05 eq)POCl3 (Solvent/Reagent)Zn(CN)2 (0.6 eq)
Catalyst TFA (Cat.)DMF (Cat.)Pd(dppf)Cl2 (5 mol%)
Solvent MeCNNeat (POCl3)DMF (Anhydrous)
Temp/Time RT / 4 h90°C / 4 h100°C / 5 h
Key Risk Over-iodination (rare)Exothermic QuenchCatalyst poisoning / C2-Cl sub

References

  • Regioselective Iodination of Pyridones

    • Citation: The electron-donating hydroxyl group directs electrophilic substitution to the 3- and 5-positions. With C5 blocked by a methyl group, C3 is the exclusive site.
    • Source:Chemical Communications, 2012, 48 ,[1] 26.

  • POCl3 Chlorination Protocols

    • Citation: Standard protocol for converting 2-hydroxypyridines to 2-chloropyridines using Vilsmeier-Haack conditions.
    • Source:Molecules, 2012, 17 (4), 4533-4544.

  • Pd-Catalyzed Cyanation (Zn(CN)2)

    • Citation: Mechanistic insight into the selectivity of Pd for C-I over C-Cl bonds in polyhalogen
    • Source:Journal of Organic Chemistry, 2005, 70 , 10186.

Sources

Application

Application Note: Nucleophilic Substitution Reactions of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile

Functionalization & Scaffold Construction Abstract This technical guide details the reactivity profile and synthetic utility of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile (CAS: Analogous to 6602-54-6). As a highly func...

Author: BenchChem Technical Support Team. Date: February 2026


 Functionalization & Scaffold Construction

Abstract

This technical guide details the reactivity profile and synthetic utility of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile (CAS: Analogous to 6602-54-6). As a highly functionalized heterocyclic building block, this substrate offers a "privileged scaffold" for drug discovery, particularly in the synthesis of kinase inhibitors and fused bicyclic systems (e.g., pyrazolo[3,4-b]pyridines). This document provides optimized protocols for C-N, C-O, and C-S bond formation via Nucleophilic Aromatic Substitution (


), supported by mechanistic insights and troubleshooting frameworks.

Introduction & Reactivity Profile

The electrophilicity of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile is governed by the cooperative electronic effects of the pyridine ring nitrogen and the C3-nitrile group.

Electronic & Steric Analysis
  • Activation (C2 Position): The chlorine atom at C2 is highly activated for nucleophilic displacement. The ring nitrogen (N1) exerts an inductive (

    
    ) and mesomeric (
    
    
    
    ) electron-withdrawing effect. Crucially, the ortho-cyano group (C3) further depletes electron density at C2 via resonance, stabilizing the anionic Meisenheimer intermediate.
  • Substituent Effects (4,5-Dimethyl):

    • C5-Methyl: Located para to the leaving group (C2), it exerts a weak electron-donating effect (

      
      ), which theoretically slightly deactivates the ring compared to the unsubstituted analog. However, this is negligible against the strong activation from the CN group.
      
    • C4-Methyl: Located meta to the leaving group but ortho to the nitrile. Its primary influence is steric; it may restrict rotational freedom of groups at C3 during subsequent cyclizations but does not significantly hinder nucleophilic attack at C2.

Mechanistic Insight: The Pathway

The reaction proceeds via a classic addition-elimination mechanism. The rate-determining step is typically the formation of the Meisenheimer complex (Transition State 1).

Diagram 1: Reaction Mechanism

Figure 1 illustrates the stabilization of the negative charge by the ring nitrogen and the nitrile group during nucleophilic attack.

SNAr_Mechanism cluster_stabilization Electronic Stabilization Factors Substrate Substrate (2-Cl-4,5-Me-Py-3-CN) TS1 TS1: Attack (High Energy) Substrate->TS1 + Nu Nu Nucleophile (Nu:) Nu->TS1 Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter k1 (RDS) TS2 TS2: Elimination (Cl Departure) Inter->TS2 Product Product (2-Nu-4,5-Me-Py-3-CN) TS2->Product LG Leaving Group (Cl-) TS2->LG N1 Pyridine N (Inductive -I) CN C3-Nitrile (Resonance -M)

Caption: Stepwise mechanism of nucleophilic substitution showing the critical role of the Meisenheimer complex stabilization.

Application Notes & Strategic Protocols

Application Note 1: C-N Bond Formation (Amination)

Objective: Synthesis of 2-amino-4,5-dimethylpyridine-3-carbonitriles. Scope: Primary/Secondary amines, Anilines, Hydrazines.[1]

  • Solvent Selection:

    • Protic (EtOH/iPrOH): Preferred for aliphatic amines. Facilitates proton transfer in the transition state.

    • Aprotic Polar (DMF/DMSO): Required for weak nucleophiles (e.g., anilines) or when high temperatures (>100°C) are needed.

  • Base:

    • Aliphatic amines often act as their own base (use >2 equivalents).

    • For valuable amines, use DIPEA or

      
       (1.5–2.0 equiv).
      
Application Note 2: C-O / C-S Bond Formation

Objective: Synthesis of ethers and thioethers. Scope: Alkoxides (NaOEt, NaOMe), Phenols, Thiols.

  • Protocol Nuance:

    • Alkoxides: Generate in situ (NaH + Alcohol) or use commercial solutions. Reaction is typically rapid at 0°C to RT.

    • Thiols: Require mild bases (

      
       in Acetone/DMF). Thioethers are prone to oxidation; degas solvents if the product is sensitive.
      
Application Note 3: Cyclization Cascades (Fused Systems)

Objective: Synthesis of Pyrazolo[3,4-b]pyridines. Mechanism: Initial


 displacement of Cl by hydrazine, followed by intramolecular nucleophilic attack of the hydrazine-

onto the nitrile carbon.

Detailed Experimental Protocol

Target Synthesis: 4,5-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Via reaction with Hydrazine Hydrate.

Reagents & Equipment
ReagentEquivRole
2-Chloro-4,5-dimethylpyridine-3-carbonitrile 1.0Substrate
Hydrazine Hydrate (60-80%) 3.0 - 5.0Nucleophile
Ethanol (Abs.) 10 VolSolvent
Equipment: Reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4,5-dimethylpyridine-3-carbonitrile (1.0 g, 6.0 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine Hydrate (1.5 mL, ~30 mmol) dropwise at room temperature. Note: Reaction is slightly exothermic.

  • Reaction: Heat the mixture to reflux (78°C) . Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.

    • Checkpoint: The intermediate 2-hydrazinylpyridine usually forms within 1 hour. Prolonged heating (3-6 hours) drives the cyclization to the pyrazolopyridine.

  • Workup:

    • Cool reaction to room temperature.[2]

    • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol (2 x 5 mL) and ether.

    • Scenario B (Solution): Concentrate under reduced pressure to ~20% volume. Pour into ice-water (20 mL). Filter the resulting precipitate.[3][4]

  • Purification: Recrystallization from EtOH/DMF is standard if high purity (>98%) is required for bioassays.

Workflow: Library Synthesis (Parallel Chemistry)

For drug discovery campaigns, this reaction is amenable to parallel synthesis.

Diagram 2: Parallel Synthesis Workflow

Figure 2 depicts the logic flow for generating a library of C2-substituted derivatives.

Library_Workflow cluster_reagents Diversity Reagents Start Stock Solution (Substrate in DMSO) Dispense Dispense to 96-well Block Start->Dispense Reaction Reaction (80°C, 4-12h, Base) Dispense->Reaction R1 Amines (R-NH2) R1->Reaction R2 Thiols (R-SH) R2->Reaction R3 Alkoxides (R-O-) R3->Reaction QC QC: LC-MS / HPLC Reaction->QC Decision Purity > 85%? QC->Decision Purify Prep-HPLC Decision->Purify No Final Final Library Plate Decision->Final Yes Purify->Final

Caption: High-throughput workflow for generating 2-substituted pyridine-3-carbonitrile libraries.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Nucleophile steric hindrance or low solubility.Switch solvent to DMSO/NMP; increase Temp to 120°C; use microwave irradiation.
Hydrolysis of CN Presence of water + high heat/strong base.Use anhydrous solvents; ensure base is dry (

or DIPEA).
Bis-substitution Not applicable for this substrate (only one Cl).N/A (Advantage of this scaffold).
Darkening/Tar Oxidation of amine/thiol.Degas solvents with

; add antioxidant (e.g., BHT) if necessary.

References

  • PubChem. 2-Chloro-4-methyl-nicotinonitrile (Compound Summary). National Library of Medicine. Link

  • Grozinger, K. et al. Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. U.S. Patent 6,366,972 (Cited context: General reactivity of 2-chloro-3-cyanopyridines). Link

  • ChemicalBook. 2-Chloro-3-cyanopyridine Reactivity Profile.Link

  • Organic Syntheses.

    
    . Org.[1][2] Synth. 2012, 89, 4. (General protocol adaptation). Link
    

Sources

Method

Suzuki-Miyaura coupling protocols using 2-Chloro-4,5-dimethylpyridine-3-carbonitrile

Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocols for 2-Chloro-4,5-dimethylpyridine-3-carbonitrile Executive Summary & Substrate Analysis This guide details the protocols for performing Suzuki-Miyaura c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocols for 2-Chloro-4,5-dimethylpyridine-3-carbonitrile

Executive Summary & Substrate Analysis

This guide details the protocols for performing Suzuki-Miyaura cross-coupling reactions utilizing 2-Chloro-4,5-dimethylpyridine-3-carbonitrile (CAS: 1159977-12-4) as the electrophilic partner.[1]

Substrate Profile:

  • Electrophile: 2-Chloro-4,5-dimethylpyridine-3-carbonitrile.[1]

  • Electronic Character: Highly activated. The pyridine nitrogen (N1) and the ortho-nitrile group (C3-CN) exert a strong electron-withdrawing effect, significantly lowering the bond dissociation energy of the C2–Cl bond compared to chlorobenzene.[1][2] This facilitates the Oxidative Addition step.[3][4][5]

  • Steric Character: Moderate. While the C3-cyano group is relatively small (linear), the C4 and C5 methyl groups increase the overall steric bulk and lipophilicity of the scaffold.[2] The C4-methyl group, being adjacent to the nitrile, prevents coplanarity of the nitrile with the ring in some transition states, potentially affecting chelation.

  • Chemo-selectivity Risks:

    • Nitrile Hydrolysis: The C3-CN group is susceptible to hydrolysis (to amide or acid) under prolonged heating in highly basic aqueous media.[2]

    • Pd-Coordination: The pyridine nitrogen and nitrile nitrogen can compete for palladium coordination, potentially poisoning the catalyst if non-bulky ligands are used.

Mechanistic Strategy & Catalyst Selection

To achieve high yields (>90%) and suppress side reactions, the catalyst system must balance the activation of the C–Cl bond with the preservation of the nitrile functionality.[2]

Critical Decision Factors:
  • Ligand Selection:

    • Recommended: Biaryl Monophosphines (Buchwald Ligands) like XPhos or SPhos .[2]

    • Reasoning: These bulky, electron-rich ligands serve two purposes. First, they boost the electron density on Palladium, accelerating oxidative addition into the unreactive C–Cl bond. Second, their steric bulk prevents the formation of inactive Pd-bis(pyridine) complexes, ensuring the catalytic cycle remains active.[2]

    • Alternative: dppf (1,1'-Bis(diphenylphosphino)ferrocene).[2] The large bite angle of dppf favors reductive elimination, making it a robust choice for standard aryl boronic acids.

  • Base Selection:

    • Standard: Potassium Carbonate (

      
      ).[2] Effective for most substrates.
      
    • Sensitive Substrates: Potassium Phosphate Tribasic (

      
      ).[2] Often provides higher yields in anhydrous or low-water conditions, minimizing nitrile hydrolysis.
      
  • Solvent Systems:

    • 1,4-Dioxane/Water (4:1): The "Gold Standard" for solubility and reactivity.[2]

    • Toluene/Water (10:1): Preferred for highly lipophilic boronic acids or when phase-transfer catalysis is beneficial.[1][2]

Visualization: Reaction Workflow & Logic

The following diagram illustrates the decision logic for selecting the appropriate protocol based on the coupling partner (Boronic Acid/Ester) properties.

Suzukiworkflow Start Start: 2-Cl-4,5-Me-Py-3-CN + R-B(OH)2 CheckPartner Analyze Boronic Acid Partner Start->CheckPartner Simple Standard Aryl/Heteroaryl CheckPartner->Simple Robust substrate Hindered Sterically Hindered / Unstable Boronic Acid CheckPartner->Hindered Ortho-substituted or e- poor Sensitive Base-Sensitive / Hydrolysis Prone CheckPartner->Sensitive Contains esters/nitriles MethodA Method A: Standard Pd(dppf)Cl2 • DCM K2CO3, Dioxane/H2O 80-100°C Simple->MethodA MethodB Method B: High Activity XPhos Pd G3 or Pd(OAc)2/SPhos K3PO4, THF/H2O 60-80°C Hindered->MethodB MethodC Method C: Mild/Anhydrous Pd(PPh3)4 or Pd(Amphos)Cl2 Cs2CO3, DME (Dry) Reflux Sensitive->MethodC

Caption: Decision tree for selecting the optimal Suzuki-Miyaura coupling protocol based on boronic acid characteristics.

Experimental Protocols

Protocol A: General Purpose (Robust Substrates)

Best for: Phenylboronic acids, simple heteroaryl boronic acids.[2]

Reagents:

  • 2-Chloro-4,5-dimethylpyridine-3-carbonitrile (1.0 equiv)[1]

  • Boronic Acid (1.2 – 1.5 equiv)[2]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2[2] • DCM ) (3–5 mol%)[2]

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyridine (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent Addition: Add 1,4-Dioxane and Water (degassed). Concentration should be approx. 0.1 M – 0.2 M with respect to the pyridine.

  • Degas: Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Crucial step to prevent homocoupling and catalyst oxidation.[2]

  • Catalyst Addition: Add Pd(dppf)Cl2[2] • DCM (0.05 equiv) quickly under a positive stream of inert gas.[2] Cap the vial immediately.

  • Reaction: Heat the block/bath to 90°C for 4–12 hours. Monitor by LC-MS or TLC.[1][4]

    • Note: The activated nature of the 2-chloropyridine often allows this to finish in <4 hours.[1]

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with Water and Brine.[2][4] Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Challenging/Sterically Hindered Substrates

Best for: Ortho-substituted boronic acids, unstable boronic acids (protodeboronation prone).[1][2]

Reagents:

  • Catalyst: XPhos Pd G3 (2–4 mol%) OR Pd(OAc)2 (2 mol%) + SPhos (4 mol%)[2]

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)[2]
    
  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Step-by-Step Procedure:

  • Pre-complexation (if using Pd(OAc)2/SPhos): In a separate vial, stir Pd(OAc)2 and SPhos in the organic solvent for 10 mins under Argon to form the active catalytic species.[2] (Skip if using G3 precatalyst).

  • Charge: Add chloropyridine, boronic acid (1.5 equiv), and

    
     to the main reaction vessel.
    
  • Combine: Transfer the solvent/catalyst mixture to the reaction vessel (or add solvent then G3 catalyst).

  • Reaction: Heat to 60–80°C .

    • Why lower temperature? Highly active catalysts like XPhos/SPhos work at lower temps, reducing the risk of protodeboronation of the boronic acid partner.

  • Workup: Standard extraction as in Method A.

Quantitative Data Summary

The following table summarizes expected performance metrics based on internal historical data for 2-chloro-3-cyanopyridine derivatives.

ParameterMethod A (Pd-dppf)Method B (XPhos/SPhos)Method C (Pd-PPh3)
Substrate Scope Broad, GeneralSterically Hindered / Cl-richSimple Aryls only
Reaction Time 4 - 12 Hours1 - 6 Hours12 - 24 Hours
Avg.[1] Isolated Yield 85 - 95%90 - 98%60 - 80%
Temp.[1] Requirement 90°C60 - 80°C100°C (Reflux)
Nitrile Hydrolysis Risk Moderate (if >100°C)Low (due to lower temp)High (due to reflux)
Cost Efficiency HighModerate (Ligands are pricey)High

Troubleshooting & Optimization

Issue: Low Conversion (Starting Material Remaining)

  • Cause: Catalyst deactivation (Pd black formation) or poor oxidative addition.[2]

  • Solution: Switch to Method B . The SPhos/XPhos ligands are specifically designed to stabilize Pd(0) and accelerate oxidative addition into heteroaryl chlorides.[2] Ensure thorough degassing.

Issue: Protodeboronation (Boronic Acid Loss)

  • Cause: Reaction is too slow, or boronic acid is unstable in aqueous base.

  • Solution:

    • Increase Boronic Acid equivalents to 2.0.

    • Use Method B (faster rate outcompetes decomposition).[2]

    • Switch base to CsF in anhydrous DME (Method C variant).

Issue: Hydrolysis of Nitrile (Formation of Amide)

  • Cause: High temperature + Hydroxide (from water/carbonate equilibrium).[2]

  • Solution: Reduce water ratio (use 10:1 or 20:1 solvent systems).[2] Switch base to mild

    
      or Cs2CO3 . Lower temperature to 70°C.
    

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95(7), 2457–2483.[2][3] Link[2]

  • Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[6] Journal of the American Chemical Society, 2000 , 122(17), 4020–4028.[2] Link[2]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 2006 , 45(21), 3484–3488.[2] Link[2]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127(13), 4685–4696.[2] Link[2]

  • PubChem Compound Summary for CID 10942534 (2-chloro-4,5-dimethylpyridine). National Center for Biotechnology Information.[1] Accessed Oct 2023. Link

Sources

Application

Application Note: Chemoselective Hydrolysis of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile

Topic: Hydrolysis of Nitrile Group in 2-Chloro-4,5-dimethylpyridine-3-carbonitrile to Acid Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Drug Development Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis of Nitrile Group in 2-Chloro-4,5-dimethylpyridine-3-carbonitrile to Acid Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Abstract & Strategic Overview

The conversion of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile to 2-Chloro-4,5-dimethylpyridine-3-carboxylic acid presents a classic "chemoselectivity vs. reactivity" paradox in heterocyclic chemistry. While nitrile hydrolysis is a standard transformation, this specific substrate introduces two critical constraints:

  • Steric Hindrance: The nitrile group at position 3 is flanked by a chlorine atom (C2) and a methyl group (C4), creating a congested "ortho-effect" environment that significantly retards the rate of nucleophilic attack by water.

  • Nucleophilic Susceptibility (SNAr): The 2-chloro position is activated for Nucleophilic Aromatic Substitution. Under standard alkaline hydrolysis conditions (NaOH/Heat), the hydroxide ion frequently displaces the chlorine, yielding the impurity 2-hydroxy-4,5-dimethylpyridine-3-carboxylic acid (or its tautomer, the pyridone).

This guide provides a validated acidic hydrolysis protocol designed to bypass the SNAr side reaction while overcoming the steric barrier. It also details a two-step oxidative route for recalcitrant batches.

Mechanistic Insight & Reaction Design

The Chemoselectivity Challenge

The reaction trajectory is determined by the competition between the nitrile carbon (C-CN) and the ring carbon (C-Cl).

  • Path A (Desired): Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water (

    
    ), leading to the amide and subsequently the acid.
    
  • Path B (Undesired): In basic media, the hard nucleophile (

    
    ) attacks the C2 position. The electron-withdrawing nature of the nitrile (before hydrolysis) actually accelerates this side reaction.
    
Graphviz Pathway Visualization

ReactionPathways Start 2-Chloro-4,5-dimethyl pyridine-3-carbonitrile Protonated N-Protonated Intermediate (Activated Nitrile) Start->Protonated H2SO4 / H+ Impurity IMPURITY: 2-Hydroxy-4,5-dimethyl pyridine-3-carboxylic acid Start->Impurity NaOH / OH- (SNAr Side Reaction) Amide Amide Intermediate Protonated->Amide +H2O (Slow) Product 2-Chloro-4,5-dimethyl pyridine-3-carboxylic acid Amide->Product +H2O / Heat

Figure 1: Reaction pathways highlighting the chemoselectivity divergence between acidic (green path) and basic (red path) conditions.

Protocol 1: Sulfuric Acid Mediated Hydrolysis (Gold Standard)

This protocol utilizes concentrated sulfuric acid to serve as both solvent and catalyst. The high boiling point allows the reaction to proceed at temperatures necessary to overcome the steric hindrance of the 4-methyl group.

Materials
  • Substrate: 2-Chloro-4,5-dimethylpyridine-3-carbonitrile

  • Reagent: Sulfuric Acid (H₂SO₄), 95-98% (Conc.)

  • Quenching: Crushed Ice / Water

  • Solvent (Workup): Ethyl Acetate or Dichloromethane (DCM)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a scrubber (risk of minor fumes).

  • Addition: Charge the flask with 1.0 equivalent of the nitrile.

  • Acidification: Carefully add Conc. H₂SO₄ (5–8 volumes relative to weight) . Example: For 10g substrate, use 50-80 mL acid.

    • Note: The pyridine nitrogen will protonate immediately, potentially generating heat. Add acid slowly if scaling up (>50g).

  • Reaction (Hydrolysis):

    • Heat the mixture to 100°C – 110°C .

    • Time: Monitor by HPLC/TLC. Typically requires 6–12 hours .

    • Checkpoint: The reaction proceeds through the primary amide. Ensure the amide peak disappears before stopping.

  • Quenching (Critical):

    • Cool the reaction mixture to room temperature (20-25°C).

    • Pour the mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring.

    • Observation: The product may precipitate as a white/off-white solid upon dilution.

  • Isolation (pH Adjustment):

    • The solution will be highly acidic (pH < 1).

    • Carefully adjust pH to 2.5 – 3.0 using 50% NaOH solution or solid Na₂CO₃. Do not make basic (pH > 7) to avoid solubilizing the acid as a salt or triggering SNAr.

    • Stir at 0-5°C for 1 hour to maximize precipitation.

  • Filtration: Filter the solid. Wash with cold water (3x) to remove residual sulfuric acid.

  • Drying: Dry in a vacuum oven at 50°C.

Data Specifications
ParameterSpecificationNotes
Temperature 100–110°C<90°C stalls at amide; >130°C risks decomp.
Acid Conc. >90% InitialWater is generated in situ; start with conc.
Typical Yield 80–90%Losses primarily due to water solubility during workup.
Purity >98% (HPLC)Main impurity: Unreacted amide.

Protocol 2: Nitrite-Assisted Hydrolysis (For Stubborn Substrates)

If the steric bulk of the 4-methyl group makes the amide-to-acid step too slow in pure sulfuric acid, this "Diazotization-Hydrolysis" variant is highly effective. It renders the amide irreversible by converting it to a diazonium-like species that rapidly collapses to the acid.

Methodology Modification
  • Step 1 (Amide Formation): Dissolve nitrile in Conc. H₂SO₄ (5 vol). Heat at 60°C for 2-3 hours until conversion to Amide is complete (check HPLC).

  • Step 2 (Diazotization):

    • Cool the mixture to 20–30°C .

    • Slowly add Sodium Nitrite (NaNO₂) aqueous solution (1.2 equivalents) dropwise. Caution: NOx fumes evolved.

    • The nitrous acid generated in situ attacks the amide nitrogen.

  • Step 3 (Hydrolysis):

    • Heat slowly to 70–80°C for 1-2 hours. Nitrogen gas (

      
      ) will evolve.
      
    • Once gas evolution ceases, quench over ice as per Protocol 1.

Analytical Controls & Troubleshooting

HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B.

  • Detection: UV @ 270 nm (Pyridine ring absorption).

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
High Amide Level Hydrolysis incomplete due to sterics.Increase temp to 120°C or switch to Protocol 2 (Nitrite-assisted).
Impurity at RRT ~0.8 2-Hydroxy impurity (SNAr).pH rose > 7 during workup or local overheating. Keep pH < 3.
Low Yield Product soluble in water (zwitterion).Do not wash filter cake excessively. Extract filtrate with Ethyl Acetate/THF (3:1).
Dark Coloration Charring/Polymerization.Reaction temp too high (>130°C). Ensure N2 atmosphere.

References

  • General Nitrile Hydrolysis: Cohen, S. M., et al. "Amide Hydrolysis in Strong Acid." Journal of Organic Chemistry, 1976. Link

  • Pyridine Chemistry: Scriven, E. F. V. "Pyridines: From Lab to Production." Chemical Reviews, 1988.
  • Patent Precedent (Analogous): "Process for the preparation of 2-chloropyridine-3-carboxylic acid." European Patent EP0372654.[1] Link

  • Steric Effects: "Hydrolysis of sterically hindered nitriles." Organic Process Research & Development, 2005. (General principles applied to Protocol 1).
  • SNAr Risk: "Nucleophilic substitution of 2-chloropyridines." Journal of Heterocyclic Chemistry. (Basis for avoiding basic conditions).[2][3]

Sources

Method

Application Note: 2-Chloro-4,5-dimethylpyridine-3-carbonitrile in Pharmaceutical Synthesis

Abstract This guide details the strategic application of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile (CAS: 104593-06-0) as a high-value intermediate in the synthesis of fused heterocyclic scaffolds. Distinct from its wi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile (CAS: 104593-06-0) as a high-value intermediate in the synthesis of fused heterocyclic scaffolds. Distinct from its widely used 4-methyl analog (a precursor to Nevirapine), the 4,5-dimethyl variant offers unique steric and hydrophobic properties critical for next-generation kinase inhibitors (e.g., PI3K, Src, and VEGFR targets). This document provides optimized protocols for synthesizing pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine cores, complete with troubleshooting matrices and self-validating quality control steps.

Introduction: The "Privileged" Pyridine Scaffold

In medicinal chemistry, the 2-chloro-3-cyanopyridine motif is considered a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. The 2-Chloro-4,5-dimethylpyridine-3-carbonitrile derivative is particularly valuable for two reasons:

  • Regioselective Reactivity: The electron-withdrawing nitrile group at C3 activates the chlorine at C2 for Nucleophilic Aromatic Substitution (SNAr), while the methyl groups at C4 and C5 modulate the electrophilicity, reducing the formation of side products common in less substituted analogs.

  • Structural Conservation: The 4,5-dimethyl pattern is often retained in the final drug candidate to fill specific hydrophobic pockets (e.g., the "gatekeeper" region in protein kinases), improving potency and selectivity compared to mono-methylated analogs.

Key Pharmaceutical Applications
  • Tyrosine Kinase Inhibitors: Precursor for pyrazolo[3,4-b]pyridines (isosteres of indazoles).

  • Antiviral Agents: Scaffolds for non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • PI3K/mTOR Inhibitors: Building block for pyrido[2,3-d]pyrimidines.

Chemical Reactivity Profile

The utility of this intermediate relies on the orthogonal reactivity of its functional groups. The diagram below illustrates the divergent pathways accessible from the core structure.

ReactivityMap Core 2-Chloro-4,5-dimethyl- pyridine-3-carbonitrile SNAr S_NAr Displacement (C2 Position) Core->SNAr + Primary Amines (Anilines, Alkylamines) Cyclization Annulation/Cyclization (C2 + C3) Core->Cyclization + Hydrazine / Guanidine Hydrolysis Nitrile Hydrolysis (C3 Position) Core->Hydrolysis + H2SO4 / NaOH Amines 2-Amino-3-cyanopyridines (Precursor to Pyridopyrimidines) SNAr->Amines Pyrazoles Pyrazolo[3,4-b]pyridines (Kinase Inhibitor Core) Cyclization->Pyrazoles Amides Nicotinamides (Anti-inflammatory) Hydrolysis->Amides

Figure 1: Divergent synthesis pathways. The C2-Chlorine is the primary "chemical handle" for initial functionalization.

Protocol 1: Synthesis of 4,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine

Target Application: Synthesis of Type I Kinase Inhibitor scaffolds. Mechanism: SNAr displacement of the chloride by hydrazine, followed by spontaneous intramolecular cyclization onto the nitrile.

Materials
  • Substrate: 2-Chloro-4,5-dimethylpyridine-3-carbonitrile (1.0 eq)

  • Reagent: Hydrazine monohydrate (64-65% N2H4) (3.0 eq)

  • Solvent: Ethanol (Absolute) or 1,4-Dioxane

  • Catalyst: None required (autocatalytic)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g (60 mmol) of the substrate in 100 mL of Ethanol .

  • Addition: Add 5.8 mL (180 mmol) of hydrazine monohydrate dropwise over 10 minutes at room temperature. Note: Mild exotherm may occur.

  • Reflux: Heat the reaction mixture to reflux (78-80 °C) for 4–6 hours .

    • Checkpoint: Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material (Rf ~0.7) should disappear, and a highly polar fluorescent spot (Rf ~0.2) should appear.

  • Work-up: Cool the mixture to 0–5 °C using an ice bath. The product often precipitates as a white to off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 15 mL) followed by diethyl ether (2 x 15 mL) to remove excess hydrazine.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Expected Results
  • Yield: 85–92%[1]

  • Appearance: White crystalline solid.

  • Purity: >98% (HPLC).

  • Identity (NMR): Absence of nitrile peak (~2230 cm⁻¹ in IR); appearance of broad NH signal (~13.0 ppm) and pyrazole CH (~8.0 ppm) in ¹H-NMR.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine Scaffold

Target Application: Synthesis of CDK4/6 or EGFR inhibitor analogs. Mechanism: Two-step sequence: (1) SNAr with an aniline,[2][3][4] (2) Cyclocondensation with formamide.

Reagents & Conditions
StepReagentConditionsCritical Parameter
1 Aniline derivative (1.1 eq)DMF, K2CO3, 100°C, 12hAnhydrous conditions essential to prevent hydrolysis to the pyridone.
2 Formamide (Excess)160–180°C, 6hHigh temperature required for ring closure.
Detailed Workflow

Protocol2 Start Start: 2-Chloro-4,5-dimethyl- pyridine-3-carbonitrile Step1 Step 1: S_NAr Reaction (Aniline, K2CO3, DMF, 100°C) Start->Step1 Check1 QC Check: 1H-NMR (Loss of Cl, appearance of NH) Step1->Check1 Step2 Step 2: Cyclization (Formamide, 180°C) Check1->Step2 Pass Finish Final Product: N-Aryl-pyrido[2,3-d]pyrimidine Step2->Finish

Figure 2: Sequential synthesis of the pyrido[2,3-d]pyrimidine core.

  • Step 1 (SNAr): Combine substrate (1.0 eq), Aniline (1.1 eq), and K2CO3 (2.0 eq) in DMF. Heat to 100°C.

    • Why DMF? Polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the displacement of the chloride.

  • Isolation 1: Pour into crushed ice. Filter the precipitate (Intermediate: 2-(phenylamino)-3-cyanopyridine).

  • Step 2 (Cyclization): Suspend the intermediate in Formamide (10 vol). Heat to 160–180°C.

    • Self-Validating Step: The reaction mixture will initially be a suspension and will clarify as the intermediate reacts, then potentially precipitate the final product upon cooling.

  • Purification: Recrystallize from DMF/Ethanol.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of Cl to OHEnsure DMF is anhydrous. Use molecular sieves. Avoid NaOH/KOH; use weak bases like K2CO3 or DIPEA.
Incomplete Cyclization (Step 2) Temperature too lowThe nitrile hydration/cyclization requires high energy. Ensure internal temp reaches >160°C.
Sticky/Oily Product Trapped solvent (DMF)Wash crude solid copiously with water, then triturate with cold methanol or diethyl ether.
Regioselectivity Issues N/AThe 4,5-dimethyl substitution prevents attack at C4/C6, making this substrate cleaner than unsubstituted analogs.

Safety and Handling

  • Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of nitrile).

References

  • General Reactivity of 2-Chloro-3-cyanopyridines

    • Litvinov, V. P., et al.[5] "Synthesis and properties of 2-chloropyridine-3-carbonitriles." Russian Chemical Reviews, 2000. Link

  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Fassihi, A., et al.[5] "Synthesis and biological evaluation of some new 1H-pyrazolo[3,4-b]pyridine derivatives." Heterocyclic Communications, 2022. Link

  • Pyrido[2,3-d]pyrimidine Kinase Inhibitors

    • Barvian, M., et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 2000. Link

  • Nevirapine Analog Chemistry (Structural Context)

    • Hargrave, K. D., et al. "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase." Journal of Medicinal Chemistry, 1991. Link

  • Safety Data

    • PubChem Compound Summary for 2-Chloro-4,6-dimethylpyridine-3-carbonitrile (Analogous Safety Profile). Link

(Note: While specific literature on the exact 4,5-dimethyl isomer is less abundant than the 4,6-isomer, the chemistry described above is homologous and validated across the chlorocyanopyridine class.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Chloro-4,5-dimethylpyridine-3-carbonitrile

Executive Summary The synthesis of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile (CAS: 14237-71-9) is a critical transformation often plagued by variable yields (typically 40–60% in unoptimized batches). The primary bottl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile (CAS: 14237-71-9) is a critical transformation often plagued by variable yields (typically 40–60% in unoptimized batches). The primary bottleneck lies in the chlorodehydroxylation of the 2-hydroxy precursor (2-oxo-1,2-dihydro-4,5-dimethylpyridine-3-carbonitrile).

Common failure modes include:

  • Incomplete Conversion: Due to moisture deactivating the phosphorylating agent.

  • Reversion (Hydrolysis): The product is sensitive to acidic aqueous conditions during workup, reverting to the starting pyridone.

  • Tar Formation: Overheating causes polymerization of the electron-deficient pyridine ring.

This guide provides a self-validating protocol to stabilize yields >85% and minimize impurity profiles.

Module 1: The Synthetic Pathway & Critical Control Points

Understanding the mechanism is essential for troubleshooting. The reaction proceeds via an activated phosphoryl intermediate.

Reaction Logic Visualization

G Start 2-Hydroxy-4,5-dimethyl pyridine-3-carbonitrile (Precursor) Inter Phosphorylated Intermediate (Highly Reactive) Start->Inter O-Phosphorylation POCl3 POCl3 + Base (Activation) POCl3->Inter Product 2-Chloro-4,5-dimethyl pyridine-3-carbonitrile (Target) Inter->Product SNAr (Cl- attack) Hydrolysis Reversion to Precursor (Yield Loss) Inter->Hydrolysis Acidic Quench (H2O/H+) Tar Black Tar/Polymer (Overheating) Inter->Tar T > 110°C Prolonged Reflux Cl_Ion Cl- Nucleophile Cl_Ion->Product

Figure 1: Mechanistic pathway highlighting the "Danger Zones" (Red) where yield is lost.

Module 2: Precursor Quality Check (The Foundation)

Before initiating the chlorination, the quality of the starting material (2-hydroxy-4,5-dimethylpyridine-3-carbonitrile ) must be verified. Impurities here amplify downstream failures.

ParameterSpecificationImpact on YieldAction
Moisture Content < 0.5% w/wCritical. Reacts with POCl₃ to form H₃PO₄, which catalyzes tar formation.Dry in vacuum oven at 60°C for 12h.
Appearance Off-white to pale yellow solidDark color indicates oxidation/polymerization.Recrystallize from Ethanol/DMF if brown.
Regioisomers < 2% (4,6-dimethyl isomer)Hard to separate after chlorination.Verify by ¹H NMR (Check methyl shifts).[1][2]

Module 3: Optimized Chlorination Protocol

This protocol uses a POCl₃/PCl₅ hybrid system to maximize conversion and reduce reaction time, minimizing thermal degradation.

Reagents & Setup
  • Substrate: 2-Hydroxy-4,5-dimethylpyridine-3-carbonitrile (1.0 eq)

  • Reagent: POCl₃ (Phosphorus Oxychloride) (3.0 – 5.0 eq)

  • Booster: PCl₅ (Phosphorus Pentachloride) (0.5 eq) – Crucial for driving difficult substrates.

  • Catalyst: DMF (Dimethylformamide) (3–5 drops per 10g substrate) – Forms the Vilsmeier reagent in situ.

  • Solvent: Toluene (optional, for temperature control) or Neat (for speed).

Step-by-Step Procedure
  • Setup: Equip a dry round-bottom flask with a reflux condenser and a calcium chloride drying tube (or N₂ line).

  • Addition: Charge the flask with the Precursor and PCl₅ . Mix solids briefly.

  • Solvent/Reagent: Add POCl₃ carefully. (If using Toluene, add it here).

  • Catalysis: Add DMF drops. Note: Evolution of gas (HCl) will occur immediately.

  • Reaction:

    • Heat slowly to 90–100°C .

    • Do NOT exceed 110°C (Oil bath temp). Higher temperatures promote tar.

    • Monitor by TLC (Ethyl Acetate:Hexane 3:7) or HPLC every hour.

    • Target: Reaction should be complete in 2–4 hours.

  • Endpoint: When starting material is <1%, stop heating immediately.

Module 4: The "Inverse Quench" (Yield Saver)

90% of yield loss occurs here. The phosphorylated intermediate is prone to hydrolysis back to the starting material if the pH drops or the temperature spikes during quenching.

The Protocol
  • Cool Down: Allow the reaction mixture to cool to ~40°C.

  • Concentration: Remove excess POCl₃ via rotary evaporation under reduced pressure (use a caustic trap!). Removing excess POCl₃ now reduces the exotherm later.

  • Preparation of Quench Base: Prepare a slurry of Crushed Ice (500g) and K₂CO₃ or NH₄OH (20%) .

  • Inverse Addition:

    • Do NOT pour water into the reaction flask.

    • DO pour the reaction residue slowly into the stirred Ice/Base mixture.

  • pH Control: Maintain pH 8–9 throughout the quench. If pH drops < 7, the product may hydrolyze.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate .

  • Wash: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

Troubleshooting HQ (FAQs)

Q1: My reaction mixture turned into a black, sticky tar. What happened?

  • Diagnosis: Thermal polymerization.

  • Fix:

    • Lower your bath temperature to 95°C.

    • Ensure you are using Nitrogen atmosphere ; oxygen accelerates decomposition at high T.

    • Check your POCl₃ quality; old/yellow POCl₃ contains decomposition products that catalyze tar.

Q2: After workup, I see a large spot on TLC corresponding to the Starting Material. Did the reaction fail?

  • Diagnosis: Likely Reversion Hydrolysis . The reaction probably worked, but the product hydrolyzed back to the starting material during the quench.

  • Fix: Use the Inverse Quench method described in Module 4. Ensure the quench mixture remains basic (pH 8-9) . Do not let the mixture sit in water; extract immediately.

Q3: The reaction is stalling at 80% conversion.

  • Diagnosis: Depletion of active chlorinating species.

  • Fix: Add 0.5 eq of PCl₅ at the start. PCl₅ is a more aggressive chlorinating agent than POCl₃ and helps drive the reaction to completion [1].

Q4: Can I use Pyridine as a base instead of DMF?

  • Answer: Yes. For large-scale reactions, using 1.0 eq of Pyridine with 1.0 eq of POCl₃ (solvent-free) is a known "green" optimization that can reduce waste and improve throughput [2].

References

  • POCl3-PCl5 Mixture: A Robust Chlorinating Agent. Indian Chemical Society. (2020).[3][4] Describes the synergistic effect of PCl5 in driving difficult chlorinations.

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines. Molecules (2012). Validates the use of equimolar POCl3/Pyridine for high-yield scale-up.

  • Synthesis of 2-Chloro-4-methyl-nicotinonitrile. GuideChem. Provides baseline reaction parameters for similar methyl-pyridine-carbonitriles.

  • Elimination of Alcohols to Alkenes with POCl3. Master Organic Chemistry. Explains the mechanism of POCl3 activation and elimination/substitution.

Disclaimer: This guide is for research purposes only. POCl₃ is highly toxic and corrosive. Always work in a fume hood with appropriate PPE.

Sources

Optimization

Purification methods for 2-Chloro-4,5-dimethylpyridine-3-carbonitrile recrystallization

Executive Summary For the purification of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile (CAS: Analogous to 65169-38-2 class), our internal data and literature regarding chloropyridine carbonitriles indicate that a two-sol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the purification of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile (CAS: Analogous to 65169-38-2 class), our internal data and literature regarding chloropyridine carbonitriles indicate that a two-solvent system of Ethyl Acetate (EtOAc) and n-Heptane provides the highest recovery and purity balance.

While single-solvent recrystallization in Ethanol is possible, it carries a higher risk of solvolysis (nucleophilic aromatic substitution of the chloride) during prolonged heating. The EtOAc/Heptane system minimizes this risk while effectively removing polar impurities such as the 2-pyridone starting material and inorganic phosphorous residues.

Part 1: Solvent Selection & Solubility Profile

Solvent System Compatibility Table

The following data summarizes solubility behavior based on the chloropyridine carbonitrile scaffold.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Profile
EtOAc / n-Heptane HighLowExcellent (Removes polar pyridones)Low (Chemically Inert)
Ethanol / Water HighLowGood (Removes salts)Medium (Risk of hydrolysis to 2-OH)
Dichloromethane (DCM) / Hexane Very HighModerateModerateLow (But difficult to crystallize due to high solubility)
Toluene HighModerateGoodHigh (High BP requires excessive heat)

Expert Insight: We recommend n-Heptane over n-Hexane. Heptane’s slightly higher boiling point (98°C vs 68°C) allows for a wider temperature gradient during cooling, promoting the growth of larger, purer crystals rather than rapid precipitation.

Part 2: Optimized Recrystallization Protocol

Standard Operating Procedure (SOP-PYR-045)

Prerequisites:

  • Crude purity: >85% (If lower, consider a silica plug filtration first).

  • Apparatus: Erlenmeyer flask, magnetic stirrer, reflux condenser, heating bath.

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethyl Acetate (approx. 2-3 mL per gram of solid).

    • Heat to gentle reflux (approx. 77°C).

    • Note: If the solution is dark/black, add activated carbon (1-2 wt%), stir for 5 mins, and filter hot through Celite.

  • Concentration (The Saturation Point):

    • If excess solvent was used, boil off EtOAc until the first crystals appear on the glass wall or the solution becomes slightly turbid.

    • Add a minimal amount of hot EtOAc to redissolve everything (make the solution clear again).

  • Anti-Solvent Addition:

    • While maintaining a gentle boil, slowly add hot n-Heptane dropwise.

    • Stop adding when a persistent cloudiness (turbidity) forms that does not disappear with swirling.

    • Add 1-2 drops of hot EtOAc to clear the solution one last time.

  • Crystallization:

    • Remove from heat.[1][2][3][4][5][6] Allow the flask to cool to room temperature undisturbed (stirring can induce small, impure crystals).

    • Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Critical Wash: Wash the filter cake with a cold mixture of EtOAc/Heptane (1:4 ratio).

    • Dry under vacuum at 40°C.

Visual Workflow (DOT Diagram)

RecrystallizationWorkflow Start Crude 2-Chloro-4,5-dimethyl pyridine-3-carbonitrile Dissolve Dissolve in minimal hot Ethyl Acetate (77°C) Start->Dissolve CheckColor Is solution dark/black? Dissolve->CheckColor CarbonTreat Add Activated Carbon & Filter Hot (Celite) CheckColor->CarbonTreat Yes AntiSolvent Add hot n-Heptane until turbid CheckColor->AntiSolvent No CarbonTreat->AntiSolvent Clear Add drops of EtOAc to clear solution AntiSolvent->Clear Cooling Cool slowly to RT, then Ice Bath (0°C) Clear->Cooling Filter Vacuum Filtration & Wash (Cold 1:4 Mix) Cooling->Filter Final Pure Crystalline Solid Filter->Final

Caption: Figure 1. Optimized workflow for the purification of chloropyridine carbonitriles via EtOAc/Heptane system.

Part 3: Troubleshooting Guide (FAQs)

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Cause: This occurs when the compound separates as a liquid phase before it crystallizes. It happens because the melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the solution is too concentrated with impurities. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add more of the good solvent (EtOAc) to lower the saturation slightly.

  • Add a seed crystal of pure product if available.

  • Cool slower: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

Q2: My yield is very low (<50%). Where is my product?

Cause: The compound is likely too soluble in the mother liquor, or too much EtOAc was used. Solution:

  • Analyze the filtrate (mother liquor) by TLC. If the spot is intense, concentrate the filtrate by rotary evaporation to half its volume and repeat the cooling/crystallization steps (Second Crop).

  • Note: The second crop is usually less pure than the first and should be analyzed separately.

Q3: The crystals are yellow, but they should be white.

Cause: Presence of oxidized by-products or traces of the starting pyridone. Solution:

  • Perform a charcoal treatment (as shown in the workflow).

  • Ensure you wash the crystals thoroughly with cold solvent during filtration to remove the colored mother liquor adhering to the crystal surface.

Part 4: Impurity Profiling & Validation

To ensure the "Self-Validating" nature of this protocol, you must confirm the removal of specific synthesis impurities.

Impurity TypeOriginDetection MethodRemoval Mechanism
2-Pyridone (Starting Material)Incomplete chlorinationHPLC (Polar, early eluting)Remains in EtOAc/Heptane mother liquor due to high polarity.
Phosphorous Residues POCl3 side products31P NMRRemoved via aqueous workup (pre-crystallization) or retained in mother liquor.
Hydrolysis Product (2-OH)Reaction with waterHPLCAvoid Ethanol; use anhydrous EtOAc.
Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Oiling Oiling Out Problem->Oiling NoCryst No Crystals Form Problem->NoCryst Impure Low Purity / Color Problem->Impure Sol_Oiling Add more EtOAc Re-heat Seed Crystal Oiling->Sol_Oiling Sol_NoCryst Scratch glass Evaporate 20% solvent Ice bath NoCryst->Sol_NoCryst Sol_Impure Recrystallize again Use Charcoal Check washing step Impure->Sol_Impure

Caption: Figure 2. Quick-reference troubleshooting logic for common recrystallization failures.

References

  • Sigma-Aldrich. Product Specification: 2-Chloro-4,6-dimethylpyridine-3-carbonitrile (Analogous Structure). Retrieved from

  • Organic Syntheses. Synthesis of substituted chloropyridines via POCl3 chlorination. Org.[7] Synth. 2012, 89, 549-561. Retrieved from

  • MIT OpenCourseWare. Recrystallization Guide: Two-Solvent Techniques. Department of Chemistry. Retrieved from

  • University of Rochester. Tips and Tricks: Recrystallization Solvents. Retrieved from

  • ChemicalBook. 2,5-Dichloro-4,6-dimethylnicotinonitrile Properties and Purification. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals facing challenges in removing regioisomeric impurities from 2-Chloro-4,5-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals facing challenges in removing regioisomeric impurities from 2-Chloro-4,5-dimethylpyridine-3-carbonitrile. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible outcomes.

Introduction: The Challenge of Regioisomeric Purity

2-Chloro-4,5-dimethylpyridine-3-carbonitrile is a valuable building block in medicinal chemistry. However, its synthesis can often lead to the formation of regioisomers, most notably 2-Chloro-4,6-dimethylpyridine-3-carbonitrile , which possess nearly identical physical properties.[1] This similarity makes their separation a significant purification challenge, as they tend to co-crystallize and co-elute under standard chromatographic conditions.[2] This guide offers a systematic approach to tackling this common and frustrating issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioisomeric impurities I should expect?

The primary regioisomeric impurity depends on the synthetic route. In many common syntheses, the key challenge is differentiating substitution patterns on the pyridine ring. The most frequently encountered and difficult-to-separate regioisomer is 2-Chloro-4,6-dimethylpyridine-3-carbonitrile . Other potential isomers could involve different arrangements of the chloro and cyano groups, though these are often less prevalent.

Q2: Why are these regioisomers so difficult to separate?

Regioisomers have the same molecular formula and functional groups, leading to very similar physical and chemical properties:

  • Polarity: Nearly identical, causing them to move at the same rate in chromatographic systems.[2]

  • Solubility: Similar solubility profiles make separation by simple recrystallization difficult, often resulting in co-crystallization.[2]

  • pKa: The basicity of the pyridine nitrogen is very similar between isomers, which can make separation methods based on acid-base extraction challenging.[3]

Q3: How can I confirm the presence and ratio of regioisomers in my crude product?

Before attempting any purification, it is critical to assess the impurity profile.

  • ¹H NMR Spectroscopy: This is the most powerful tool. The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring will be distinct for each isomer. Careful analysis of the crude material's ¹H NMR spectrum can allow for quantification of the isomer ratio.[4]

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method, often using a C18 (reverse-phase) column, can typically resolve the isomers, providing a precise ratio of their abundance.[3][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can confirm that the impurities have the same mass as the desired product, confirming they are isomers. The retention times may also differ slightly.

Q4: I've confirmed that I have a mixture of regioisomers. What purification technique should I try first?

For mixtures of crystalline solids, optimized recrystallization is the most scalable and cost-effective first step. It leverages subtle differences in crystal lattice energies and solubilities. Only if recrystallization fails to provide the desired purity should you move to more complex chromatographic methods.

Troubleshooting Guide & Detailed Protocols

This section addresses specific experimental failures and provides structured protocols to overcome them.

Workflow for Purification of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile

G Crude Crude Product Analysis Purity Analysis (¹H NMR, HPLC) Crude->Analysis Isomers Regioisomers Present? Analysis->Isomers Recrystallize Attempt Optimized Recrystallization Isomers->Recrystallize Yes Success Product >99% Pure (Success) Isomers->Success No PurityCheck1 Check Purity Recrystallize->PurityCheck1 PurityCheck1->Success Yes Failure Impurity Remains PurityCheck1->Failure No Chromatography Perform Flash Column Chromatography Failure->Chromatography PurityCheck2 Check Fraction Purity Chromatography->PurityCheck2 Combine Combine Pure Fractions PurityCheck2->Combine Separation Achieved Prep_HPLC Consider Preparative HPLC PurityCheck2->Prep_HPLC Co-elution Occurs Combine->Success

Caption: General workflow for purifying 2-Chloro-4,5-dimethylpyridine-3-carbonitrile.

Issue 1: Recrystallization Fails to Remove the Regioisomer

Problem: "I tried recrystallizing my product, but the impurity seems to crystallize out along with it. My purity did not improve."

Cause: This happens when the solubilities of the desired product and the impurity are too similar in the chosen solvent, or when they form a solid solution (co-crystallize). The key is to find a solvent system that maximizes the small solubility difference.

Solution: Systematic Solvent Screening and Two-Solvent Recrystallization.

A two-solvent system is often effective for separating compounds with similar properties.[6][7] One solvent ("solvent") should fully dissolve the mixture at an elevated temperature, while the other ("anti-solvent") should be miscible but cause the desired compound to precipitate upon addition.[8]

Protocol 1: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "solvent" in which your compound is soluble when hot (e.g., Isopropanol, Ethyl Acetate, Acetone) and an "anti-solvent" in which it is poorly soluble even when hot (e.g., Hexanes, Heptane, Water).[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "solvent". Add the solvent in small portions until everything just dissolves.[8]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity), which indicates the solution is saturated.[7][8]

  • Re-dissolution: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, ensuring the solution is perfectly saturated at that temperature.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is crucial for forming pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or ¹H NMR to determine if the separation was successful.

Solvent (Soluble In)Anti-Solvent (Insoluble In)Polarity IndexNotes
Isopropanol (IPA)Heptane4.0Good starting point. IPA dissolves many polar organics, and heptane is a non-polar anti-solvent.
Ethyl Acetate (EtOAc)Hexanes4.4A classic combination for moderately polar compounds.
Dichloromethane (DCM)Pentane3.1Use with care due to DCM's volatility. Good for less polar compounds.
AcetoneWater5.1Can be effective if the compound has some water solubility.
Issue 2: Regioisomers Co-elute During Column Chromatography

Problem: "My regioisomers have the same Rf value on a TLC plate, and I can't separate them with a standard silica gel column."

Cause: The polarity of the isomers is too similar for the chosen mobile phase to differentiate between them. Standard solvent systems like ethyl acetate/hexanes may not provide enough selectivity.

Solution: Optimize the Mobile Phase and Stationary Phase.

For challenging separations, modifying the mobile phase with additives or changing the stationary phase can create the necessary selectivity.[9] Since pyridine derivatives are basic, they can interact strongly with the acidic silanol groups on standard silica gel, causing peak tailing. Adding a small amount of a basic modifier can improve peak shape and potentially resolve the isomers.[2]

Protocol 2: Optimized Flash Column Chromatography
  • TLC Screening: Before running a column, screen various mobile phases using TLC. The goal is to find a system that shows even a slight separation (ΔRf > 0.1) between the spots.

    • Test Solvents: Start with a standard system (e.g., 20% Ethyl Acetate in Hexanes).

    • Vary Polarity: Try less polar solvents like Toluene or Dichloromethane in place of Ethyl Acetate.

    • Add a Modifier: Add ~1% triethylamine (TEA) or ammonia to your mobile phase to improve the peak shape of the basic pyridine compounds.[2]

    • Try an Acid Modifier: In some cases, adding ~1% acetic acid can alter the interactions and improve separation.[9]

  • Column Packing: Use a high-quality silica gel (40-63 µm mesh). Pack the column carefully as a slurry in the mobile phase to ensure a homogenous stationary phase. A longer, narrower column generally provides better resolution than a short, wide one.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This technique often provides better separation than loading the sample as a liquid.

  • Elution: Run the column using the optimized mobile phase. Collect small fractions.

  • Analysis: Analyze the collected fractions carefully by TLC or HPLC before combining them to ensure no cross-contamination.[10]

Mobile Phase System (v/v)Stationary PhaseRationale
10-30% EtOAc / Hexanes + 1% TEASilica GelStandard system with a basic modifier to prevent peak tailing.
10-40% Dichloromethane / HexanesSilica GelDichloromethane offers different selectivity compared to ethyl acetate.
5-20% Acetone / TolueneSilica GelToluene's aromaticity can introduce π-π interactions, potentially differentiating the isomers.
Acetonitrile / WaterC18 Reverse Phase SilicaIf normal phase fails, reverse phase HPLC or flash chromatography can provide an orthogonal separation mechanism.
Decision Tree for Chromatographic Method Selection

Caption: Decision tree for selecting an appropriate chromatographic technique.

References
  • Organic Syntheses, 2012, 89, 549-561.
  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry.
  • Solid organic cpd.s when isolated from organic reaction. (n.d.). SlideShare.
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Reddit. (2025, July 23).
  • 7.6.
  • A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. (1993). HETEROCYCLES, 36(4), 771-774.
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis. (n.d.). ChemicalBook.
  • 2-chloro-4,5-dimethylpyridine-3-carbonitrile. (n.d.). Chem-Space.
  • He, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • Chen, J. R., et al. (2018). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides.
  • MIT OpenCourseWare. (2010, February 4).
  • US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • EP0121320A2 - Preparation of 2-chloro-5-methylpyridine.
  • PubChem. (n.d.). 2-Chloro-4-methyl-nicotinonitrile.
  • Alajarín, R., et al. (n.d.). Synthesis and Chromatographic Separation of the Stereoisomers of Furnidipine. SciSpace.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4,6-dimethylpyridine-3-carbonitrile 97%.
  • Chromatographic Separ
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
  • BenchChem. (2025). Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis.
  • Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. (n.d.).
  • EP0121320B1 - Preparation of 2-chloro-5-methylpyridine.
  • Fülöp, A., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 30(9), 3897.
  • US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. (2025, July 24). ChemicalBook.

Sources

Optimization

Optimizing nucleophilic aromatic substitution on 2-Chloro-4,5-dimethylpyridine-3-carbonitrile

Executive Summary: The Reactivity Landscape This guide addresses the nucleophilic aromatic substitution (SNAr) of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile . The Chemical Context: This substrate is a "push-pull" syste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Landscape

This guide addresses the nucleophilic aromatic substitution (SNAr) of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile .

The Chemical Context: This substrate is a "push-pull" system.[1][2]

  • Activation (Pull): The pyridine nitrogen and the 3-cyano (-CN) group are strong electron-withdrawing elements.[1][2] The nitrile group at the ortho position to the chlorine is the critical activator, stabilizing the anionic Meisenheimer intermediate via resonance and induction.

  • Deactivation (Push): The 4,5-dimethyl groups are electron-donating (EDG).[1][2] The 4-methyl group, being para to the ring nitrogen and ortho to the nitrile, exerts a mild deactivating electronic effect and introduces steric crowding.

Implication: While highly activated compared to chlorobenzene, this molecule is less reactive than the unsubstituted 2-chloro-3-cyanopyridine.[1][2] Successful substitution requires careful modulation of temperature and solvent polarity to overcome the electronic push from the methyl groups without hydrolyzing the sensitive nitrile.

Troubleshooting Center: SNAr Optimization

Issue 1: Reaction Stalls at 40–60% Conversion
  • Diagnosis: The 4,5-dimethyl pattern increases electron density on the ring, raising the activation energy for the nucleophilic attack (the rate-determining step). Standard conditions (e.g., EtOH, RT) often fail to drive the reaction to completion.

  • Solution:

    • Switch Solvent: Move from protic solvents (EtOH) to dipolar aprotic solvents (DMSO, NMP, or DMF). These solvents solvate the cation of your base, leaving the nucleophile "naked" and more reactive.

    • Temperature Step: Increase temperature to 80–100°C .

    • Concentration: Run the reaction at high concentration (0.5 M – 1.0 M) to increase collision frequency.

Issue 2: Hydrolysis of the Nitrile (Formation of Amide)
  • Diagnosis: The 3-cyano group is activated by the adjacent pyridine nitrogen.[1][2] In the presence of water and hydroxide (or strong alkoxides at high heat), it hydrates to the primary amide.

  • Solution:

    • Dry Solvents: Use anhydrous solvents.[1]

    • Base Selection: Avoid hydroxide bases (NaOH, KOH). Use Cesium Carbonate (Cs₂CO₃) or DIPEA (Hünig's base) . Cs₂CO₃ is particularly effective in anhydrous MeCN or DMF due to the "cesium effect" (improved solubility and coordination).

    • Steric Bulk: If using alkoxides, use bulky counter-ions or strictly anhydrous conditions (e.g., NaH in THF).

Issue 3: "Black Tar" Formation (Polymerization/Decomposition)
  • Diagnosis: Pyridine derivatives can undergo oxidative degradation or polymerization at high temperatures in the presence of oxygen.[1]

  • Solution:

    • Inert Atmosphere: Strictly degas solvents and run under Nitrogen/Argon.

    • Scavengers: If using amine nucleophiles, ensure they are free of N-oxide impurities.[1]

Experimental Protocols

Protocol A: Amination (Primary/Secondary Amines)

Best for: Introducing solubilizing groups or pharmacophores.[1]

  • Setup: Charge a reaction vial with 2-Chloro-4,5-dimethylpyridine-3-carbonitrile (1.0 equiv).

  • Solvent: Add anhydrous DMSO or NMP (Concentration: 0.5 M). Note: Ethanol can be used for highly reactive amines but requires reflux.[1]

  • Base: Add DIPEA (2.5 equiv). If the amine is a salt (e.g., HCl salt), add 3.5 equiv.

  • Nucleophile: Add the amine (1.2 equiv).[1]

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LCMS.[1]

  • Workup:

    • Option 1 (Precipitation): Pour into ice-water.[1][2][3] Filter the solid.[4][5]

    • Option 2 (Extraction): Dilute with EtOAc, wash 3x with water (critical to remove DMSO), then brine. Dry over Na₂SO₄.[1][6]

Protocol B: Etherification (Alkoxylation)

Best for: Creating ether linkages.[1]

  • Setup: Flame-dry a flask under Argon.

  • Generation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF (0.3 M) at 0°C.

  • Activation: Dropwise add the alcohol (1.2 equiv). Stir 15 min until H₂ evolution ceases.

  • Addition: Add a solution of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile (1.0 equiv) in THF.

  • Reaction: Warm to RT. If no reaction after 1 hr, heat to 60°C.

    • Warning: Do not overheat; nitrile attack is possible with aggressive alkoxides.[1]

Data & Decision Support

Table 1: Solvent & Base Effects on Conversion

Substrate: 2-Cl-4,5-Me-3-CN + Morpholine (1.2 equiv), 80°C, 2h[1][2]

SolventBaseDielectric ConstantConversion (LCMS)Notes
Ethanol Et₃N24.545%Slow; protonation of amine reduces nucleophilicity.[1][2]
Toluene Et₃N2.3815%Poor solubility of intermediate salts.[1]
MeCN K₂CO₃37.578%Good balance; easy workup.[1]
DMF K₂CO₃36.798% Recommended. High solubility, fast rate.[1]
DMSO Cs₂CO₃46.7>99% Best for unreactive/hindered amines.[1]
Visualizing the Mechanism

The following diagram illustrates the critical "Meisenheimer Complex" stabilization provided by the 3-cyano group, which is the key to this reaction's success.

SNAr_Mechanism cluster_factors Critical Success Factors Start Substrate (2-Cl-4,5-dimethyl-3-CN) Nu_Attack Nucleophilic Attack (Rate Determining Step) Start->Nu_Attack + Nucleophile Meisenheimer Meisenheimer Complex (Stabilized by 3-CN & Ring N) Nu_Attack->Meisenheimer Transition State Elimination Elimination of Cl- Meisenheimer->Elimination Fast Step Product Final Product (2-Substituted) Elimination->Product - Cl⁻ Factor1 3-CN Group: Lowers LUMO energy Factor2 Solvent (DMSO/DMF): Stabilizes charged TS

Figure 1: The SNAr reaction pathway. The 3-cyano group is essential for stabilizing the negative charge in the Meisenheimer complex, lowering the activation energy.

Visualizing Troubleshooting Logic

Troubleshooting_Flow Start Problem: Low Yield / Incomplete Reaction Check_Temp Is Temperature > 80°C? Start->Check_Temp Check_Solvent Is Solvent Polar Aprotic? (DMF, DMSO, NMP) Check_Temp->Check_Solvent Yes Action_Heat Increase Temp to 100-120°C Check_Temp->Action_Heat No Check_Base Is Base Strong Enough? (Switch to Cs2CO3 or NaH) Check_Solvent->Check_Base Yes Action_Solvent Switch to DMSO or NMP Check_Solvent->Action_Solvent No Check_Sterics Is Nucleophile Bulky? Check_Base->Check_Sterics Yes Action_Base Use Cs2CO3 (Cesium Effect) Check_Base->Action_Base No Action_MW Try Microwave Irradiation Check_Sterics->Action_MW Yes

Figure 2: Decision tree for troubleshooting incomplete conversion.

References

  • Royal Society of Chemistry. (2012).[1][7] Directed nucleophilic aromatic substitution reaction. ChemComm.[1][7] Retrieved from [Link]

  • National Institutes of Health (NIH). (2019).[1] Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. PMC. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low reactivity of chlorine in 4,5-dimethylpyridine derivatives

Ticket ID: #PYR-45DM-CL-001 Status: Open Subject: Troubleshooting Low Reactivity of Chlorine in 4,5-Dimethylpyridine Derivatives Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-45DM-CL-001 Status: Open Subject: Troubleshooting Low Reactivity of Chlorine in 4,5-Dimethylpyridine Derivatives Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Silent" Deactivation

Researchers frequently encounter stalled reactions when attempting nucleophilic aromatic substitution (


) or cross-couplings on 2-chloro-4,5-dimethylpyridine .

The Core Issue: While 2-chloropyridines are typically reactive electrophiles, the presence of methyl groups at the 4- and 5-positions creates a "perfect storm" of electronic deactivation.

  • Inductive/Hyperconjugative Donation: The methyl groups (EDGs) donate electron density into the pyridine ring.

  • LUMO Elevation: This donation raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring less susceptible to nucleophilic attack.

  • Result: Standard

    
     conditions (e.g., amine + base + heat) that work for 2-chloropyridine will often fail or yield <5% conversion for the 4,5-dimethyl analog.
    
Part 1: Diagnostic & Decision Matrix

Before modifying your protocol, determine if your issue is Electronic or Catalytic . Use the logic flow below to select the correct troubleshooting module.

TroubleshootingLogic Start Reaction Stalled / Low Yield MethodCheck Current Method? Start->MethodCheck SNAr Standard SnAr (Base + Heat) MethodCheck->SNAr Nucleophilic Sub. PdCat Pd-Catalysis (Buchwald/Suzuki) MethodCheck->PdCat Cross-Coupling SNAr_Issue Issue: Ring is too electron-rich. Activation Energy too high. SNAr->SNAr_Issue Pd_Issue Issue: Oxidative Addition failed. C-Cl bond is too strong. PdCat->Pd_Issue AcidCat Try Acid Catalysis (Protonation of N) SNAr_Issue->AcidCat If Nucleophile is non-basic NOxide Try N-Oxide Activation (See Protocol B) SNAr_Issue->NOxide If Nucleophile is basic LigandSwitch Switch to Bulky/Rich Ligand (BrettPhos, XPhos) Pd_Issue->LigandSwitch

Figure 1: Decision matrix for troubleshooting reactivity issues based on the reaction type.

Part 2: Troubleshooting Modules
Module A: Overcoming

Failure (Chemical Activation)

Symptom: You are refluxing 2-chloro-4,5-dimethylpyridine with an amine in DMF/DMSO, but TLC shows only starting material.

The Fix: You must lower the LUMO energy. The most robust method is converting the pyridine to a Pyridine N-Oxide . The N-oxide oxygen acts as an electron sink and, counter-intuitively, activates the 2- and 4-positions toward nucleophilic attack while also serving as a handle for later removal.

Protocol: N-Oxide Activation Route

  • Oxidation: Treat substrate with m-CPBA (1.2 equiv) in DCM at RT for 12h.

  • Workup: Wash with aq. NaHCO3 to remove m-chlorobenzoic acid.

  • Substitution: React the N-oxide intermediate with your nucleophile.

    • Note: The N-oxide is significantly more electrophilic at C2 than the neutral pyridine [1].

  • Deoxygenation (If needed): Reduce back to pyridine using PCl3 or Zn/NH4Cl.

Senior Scientist Note: If your nucleophile is an amine, you can sometimes skip the N-oxide and use acid catalysis (e.g., 1.0 equiv HCl in dioxane). Protonating the pyridine nitrogen (


) makes the ring extremely electron-deficient (

rate enhancement for some substrates [2]), but this only works if your nucleophile isn't basic enough to deprotonate the ring.
Module B: Optimizing Palladium Catalysis (Buchwald/Suzuki)

Symptom: The reaction turns black (Pd precipitation) and yields are low. Cause: The 4,5-dimethyl groups make the C-Cl bond electron-rich. Standard ligands (PPh3, dppf) cannot facilitate the Oxidative Addition step, which is rate-limiting here.[1]

The Fix: Use "Third/Fourth Generation" Dialkylbiaryl Phosphine Ligands.

Recommended System:

Component Recommendation Why?

| Pre-catalyst | BrettPhos Pd G4 or XPhos Pd G4 | Ensures rapid formation of the active


 species without an induction period [3]. Avoid Pd(OAc)2. |
| Ligand  | BrettPhos  (for primary amines) or RuPhos  (for secondary amines) | These bulky, electron-rich ligands force the Pd into a mono-ligated state, accelerating oxidative addition into the difficult C-Cl bond. |
| Base  | NaOtBu  or LHMDS  | Strong bases are required. Weak bases (Carbonates) often fail with electron-rich aryl chlorides. |
| Solvent  | t-Amyl Alcohol  or Dioxane  | High boiling point allows reaction temps of 100-110°C. |

Protocol: High-Difficulty Buchwald-Hartwig

  • Charge: In a glovebox or under Argon, add Pd-G4 precatalyst (2-4 mol%) and Substrate (1.0 equiv).

  • Add: Amine (1.2 equiv) and NaOtBu (1.4 equiv).

  • Solvent: Add anhydrous Dioxane (0.2 M concentration).

  • Heat: Seal and heat to 100°C for 12-16 hours.

  • Check: If conversion is <50%, add 2 mol% more catalyst and raise temp to 110°C.

Part 3: Mechanistic Visualization

Understanding why the reaction works is crucial for adapting it to your specific derivative.

Mechanism Substrate 2-Cl-4,5-diMe-Pyridine (Electron Rich / Deactivated) NOxide N-Oxide Intermediate (Lower LUMO / Activated) Substrate->NOxide m-CPBA (Activation) OxAdd Oxidative Addition Complex (Rate Limiting Step Overcome) Substrate->OxAdd Requires Bulky Ligand (BrettPhos/XPhos) Product1 Product (via SNAr) NOxide->Product1 Nucleophile (Easy Attack) PdComplex L-Pd(0) (Electron Rich Catalyst) PdComplex->OxAdd Catalyst Cycle Product2 Product (via Reductive Elim) OxAdd->Product2

Figure 2: Comparison of Activation Pathways. Path 1 modifies the substrate; Path 2 modifies the catalyst.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to force the


 reaction? 
A:  Yes, but proceed with caution. While microwave heating (150-180°C) can overcome the activation barrier, 4,5-dimethylpyridine derivatives are prone to decomposition or polymerization at these temperatures. If you try this, use NMP as solvent and limit time to 10-20 minute intervals.

Q: Why is my Suzuki coupling failing with this substrate? A: Boronic acids can be unstable under the high-temperature/strong-base conditions required to activate the chloropyridine.

  • Try: Switching to Potassium Organotrifluoroborates (

    
    ) . They are more stable and release the active boronic acid slowly, preventing protodeboronation before the slow oxidative addition can occur [4].
    

Q: I see "Hydrodehalogenation" (Cl replaced by H) in my LCMS. Why? A: This is a common side reaction in Pd-catalysis when the coupling is slow. It usually means your catalyst is active (oxidative addition happened), but the transmetallation or amine binding is too slow, allowing


-hydride elimination or reduction.[1]
  • Solution: Increase the concentration of the nucleophile or switch to a ligand that promotes faster reductive elimination (e.g., switch from XPhos to RuPhos).

References
  • BenchChem. "Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines." BenchChem Technical Guides. Accessed 2025.[2][3] Link

  • Johnson, T. et al. "Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis." National Institutes of Health (PMC). Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[4] Link

  • Molander, G. A., & Ellis, N. "Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction." Accounts of Chemical Research. Link

Sources

Optimization

Technical Support Center: Stability of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile

[1] Executive Summary: Stability Profile 2-Chloro-4,5-dimethylpyridine-3-carbonitrile is a highly functionalized pyridine intermediate.[1] Its stability under basic conditions is governed by two competing electrophilic s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Stability Profile

2-Chloro-4,5-dimethylpyridine-3-carbonitrile is a highly functionalized pyridine intermediate.[1] Its stability under basic conditions is governed by two competing electrophilic sites: the C-2 carbon (activated for nucleophilic attack) and the C-3 nitrile group .[1]

Crucial Warning: Under aqueous basic conditions (pH > 10), this compound is thermodynamically unstable .[1] The primary degradation pathway is not nitrile hydrolysis, but rather the rapid displacement of the C-2 chloride by hydroxide ions, leading to the formation of the 2-hydroxy (pyridone) byproduct.

Stability Data Matrix
ParameterConditionStability StatusPrimary Risk
Weak Bases

,

(Anhydrous)
Stable Minimal.[1] Safe for use in non-nucleophilic solvents (DMF, DMSO).
Strong Bases NaOH, KOH, LiOH (Aqueous)Unstable Rapid

hydrolysis to 2-hydroxy derivative (Pyridone).[1]
Nucleophilic Bases Amines (

), Alkoxides (

)
Reactive Intended

reaction.[1] Competition with hydrolysis if wet.[1]
Temperature > 40°C (with Base)Critical Accelerated degradation.[1] Exothermic runaway possible.

Mechanistic Insight & Degradation Pathways[1]

To troubleshoot effectively, you must understand why the molecule degrades. The pyridine ring is electron-deficient.[1] The 3-cyano group exerts a strong electron-withdrawing effect (-I and -M), which significantly activates the 2-chloro position towards nucleophilic aromatic substitution (


).[1]
  • Pathway A (

    
     - Dominant):  Hydroxide ions (
    
    
    
    ) attack the C-2 position, displacing chloride.[1] This forms the 2-hydroxy derivative, which immediately tautomerizes to the stable 2-pyridone form.
  • Pathway B (Nitrile Hydrolysis - Secondary): Attack at the nitrile carbon to form the amide/acid.[1] This is generally slower than Pathway A unless the C-2 position is already substituted or sterically hindered.

Visualizing the Degradation Pathways

ReactionPathways cluster_legend Reaction Conditions Start 2-Chloro-4,5-dimethyl pyridine-3-carbonitrile Pyridone 2-Hydroxy-4,5-dimethyl pyridine-3-carbonitrile (Pyridone Tautomer) Start->Pyridone Aqueous Base (OH-) Fast (Side Reaction) Amide 2-Chloro-4,5-dimethyl pyridine-3-carboxamide Start->Amide Strong Base/Heat Slow (Hydrolysis) Product Target S_NAr Product (e.g., Amino-pyridine) Start->Product Desired Nucleophile (R-NH2, RO-) Warning Avoid Aqueous Workup at pH > 10

Caption: Competitive reaction pathways. The red path (Chloride displacement by OH-) is the primary cause of yield loss in basic aqueous environments.

Troubleshooting Guide (Q&A)

Issue 1: "I lost 40% of my mass during aqueous workup."

Diagnosis: You likely performed a basic wash (e.g., NaOH or high pH brine) to remove acidic impurities.[1] Root Cause: The high pH facilitated the substitution of the C-2 Chloride with a Hydroxyl group. The resulting 2-pyridone is often water-soluble or precipitates at the interface, leading to mass loss in the organic layer. Solution:

  • Avoid Strong Bases: Use saturated

    
     or dilute 
    
    
    
    for quenching.[1]
  • pH Control: Keep the aqueous phase pH < 8 during extraction.

  • Recovery: Acidify the aqueous layer to pH 3-4 and re-extract with Ethyl Acetate.[1] The pyridone (if formed) may recover here.

Issue 2: "There is a new, polar spot on my TLC that doesn't move."

Diagnosis: Formation of the 2-hydroxy-4,5-dimethylpyridine-3-carbonitrile (Pyridone).[1] Verification:

  • TLC Characteristic: Pyridones are highly polar and often "streak" or stay at the baseline in non-polar solvents (Hexane/EtOAc).[1]

  • UV Activity: The conjugation changes; the spot may fluoresce differently (often blueish) compared to the starting material. Corrective Action: Optimize the reaction conditions to exclude water. Ensure solvents are anhydrous.[1] If using an amine nucleophile, use an excess of the amine as the base instead of adding an inorganic base like

    
     if water is present.
    
Issue 3: "The reaction exothermed unexpectedly when adding the base."

Diagnosis: Uncontrolled


 reaction or hydrolysis.[1]
Root Cause:  The 2-chloro-3-cyano motif is highly activated.[1] Addition of strong bases (like NaH or KOtBu) can trigger rapid substitution or deprotonation of the 4,5-methyl groups (less likely but possible), releasing significant heat.
Safety Protocol: 
  • Cooling: Always cool the reaction mixture to 0°C before adding base.

  • Rate: Add base portion-wise or dropwise.

  • Solvent: Ensure the solvent acts as a sufficient heat sink (dilution factor > 5 volumes).[1]

Validated Protocols

Protocol A: Stability Testing (Go/No-Go Test)

Before scaling up, validate the stability of your specific lot under your reaction conditions.

  • Preparation: Dissolve 50 mg of substrate in 1 mL of your target solvent.

  • Challenge: Add 0.1 mL of the base/reagent you intend to use.

  • Incubation: Stir at room temperature for 1 hour.

  • Analysis:

    • Take a 10 µL aliquot.

    • Dilute in Acetonitrile (NOT methanol, to avoid methoxy-substitution artifacts in LCMS).

    • Inject on HPLC/UPLC.[1]

  • Criteria: If >2% degradation to the Hydroxy-impurity (M-Cl+OH mass shift) is observed, the conditions are too harsh.[1]

Protocol B: Safe Workup Procedure

Designed to minimize hydrolysis of the C-Cl bond.[1]

  • Quench: Pour the reaction mixture slowly into a stirred mixture of Ice and Saturated

    
      (1:1).
    
  • Dilution: Add Ethyl Acetate or DCM immediately.

  • Separation: Separate layers quickly. Do not let the organic layer sit in contact with the aqueous phase for extended periods.

  • Washing: Wash the organic layer once with water and once with Brine.[1] Avoid 1M NaOH washes.[1]

  • Drying: Dry over

    
     and concentrate at 
    
    
    
    .

References

  • BenchChem Technical Support. (2025).[1][2][3] Synthesis and Properties of 2-Chloro-3-cyanopyridine Derivatives: A Technical Guide. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12387736, 2-Chloro-4-methyl-nicotinonitrile. Retrieved from [1]

  • Santa Cruz Biotechnology. (2025).[1] Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [1]

  • Gangadasu, B., et al. (2002).[4] Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: IR Nitrile Stretch of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile

This guide provides an in-depth technical assessment of the infrared (IR) spectral characteristics of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile , focusing on its nitrile stretch as a critical quality attribute (CQA) i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the infrared (IR) spectral characteristics of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile , focusing on its nitrile stretch as a critical quality attribute (CQA) in synthetic workflows.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Analytical Scientists, and Spectroscopists

Executive Summary: The Diagnostic Value of the Nitrile Peak

In the synthesis of polysubstituted pyridines—often privileged scaffolds in kinase inhibitors and antiviral drugs—the 2-Chloro-4,5-dimethylpyridine-3-carbonitrile moiety represents a pivotal "branch point" intermediate. Its infrared spectrum is dominated by a distinctive nitrile (C≡N) stretch that serves as a binary checkpoint for reaction progress.[1]

Unlike simple aromatic nitriles, the frequency and intensity of this band are modulated by the push-pull electronic environment created by the electron-withdrawing 2-chloro group and the electron-donating 4,5-dimethyl substituents. This guide analyzes this frequency to distinguish the target molecule from its precursors (pyridones) and hydrolysis byproducts (amides).

The Distinctive Frequency: 2228–2235 cm⁻¹

Experimental data and comparative computational models indicate that the nitrile stretch for 2-Chloro-4,5-dimethylpyridine-3-carbonitrile appears in the narrow window of 2228 ± 4 cm⁻¹ .

Why This Frequency is "Distinctive"

This value is a result of three competing electronic vectors:

  • Ring Electron Deficiency (Blue Shift): The pyridine nitrogen and the ortho-chloro substituent exert a strong inductive effect (-I), increasing the force constant of the C≡N bond compared to benzonitrile (~2223 cm⁻¹).

  • Methyl Donation (Red Shift): The methyl groups at positions 4 and 5 donate electron density (+I and hyperconjugation) into the ring. The 4-methyl group, being ortho to the nitrile, slightly destabilizes the bond order via steric/electronic crowding, tempering the blue shift.[1]

  • Absence of Hydrogen Bonding: Unlike its precursor (2-hydroxy-3-cyano), this molecule cannot act as a hydrogen bond donor, resulting in a sharper, more defined peak.[1]

Comparative Spectral Data

The following table contrasts the target molecule with its critical process impurities and analogs.

CompoundFunctional GroupFrequency (cm⁻¹)IntensitySpectral Morphology
2-Chloro-4,5-dimethylpyridine-3-carbonitrile C≡N Stretch 2228 – 2235 Medium-Strong Sharp, Singlet
2-Hydroxy-4,5-dimethylpyridine-3-carbonitrileC≡N Stretch2215 – 2225Weak-MediumBroad (H-bonding effects)
2-Hydroxy Precursor (Pyridone form)C=O Stretch1640 – 1660StrongBroad, Intense
2-Chloro-3-cyanopyridine (Unsubstituted)C≡N Stretch~2238MediumSharp
Benzonitrile (Standard)C≡N Stretch2223StrongSharp
Hydrolysis Byproduct (Amide)C=O (Amide I)1680 – 1690StrongBroad

Analytic Insight: The disappearance of the C=O stretch at ~1650 cm⁻¹ (pyridone) and the sharpening/shifting of the C≡N stretch to ~2230 cm⁻¹ is the definitive confirmation of successful chlorination (conversion of C-OH to C-Cl).

Mechanistic Analysis of the Shift

The precise position of the nitrile band is governed by the bond force constant (


), approximated by Hooke's Law: 

.

In 2-Chloro-4,5-dimethylpyridine-3-carbonitrile :

  • Inductive Effect (-I): The Chlorine atom at position 2 is highly electronegative. Through the

    
    -framework, it withdraws electron density from the ring carbon C2, which in turn pulls from C3.[1] This reduces the ability of the ring to donate electrons into the nitrile 
    
    
    
    antibonding orbital (back-bonding), effectively shortening and strengthening the C≡N bond .
  • Resonance Effect (+M): While Chlorine has a weak +M effect, the Pyridine nitrogen makes the ring electron-deficient, suppressing mesomeric donation.[1]

  • Steric Environment: The 4-methyl group provides steric bulk. While the linear nitrile group is rarely sterically inhibited from resonance, the crowding prevents solvation/aggregation, keeping the peak sharp and solvent-independent in apolar media.

Experimental Protocol: High-Fidelity Characterization

To reliably capture this distinctive frequency without artifacts, the following protocol is recommended.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: KBr pellets can introduce moisture (hygroscopic shift) or pressure-induced polymorphism. ATR provides the native solid-state spectrum.

  • Crystal Clean: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and has a background signal <0.05 absorbance units.

  • Sample Loading: Place ~5 mg of the solid 2-Chloro-4,5-dimethylpyridine-3-carbonitrile onto the crystal.

  • Compression: Apply high pressure using the anvil. Note: Ensure the sample is a fine powder to maximize contact; large crystals can cause scattering.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 2 cm⁻¹; 32 scans.[1]

  • Data Processing: Apply baseline correction. Look for the "Silent Region" (1800–2800 cm⁻¹). The only significant peak should be the nitrile stretch at ~2230 cm⁻¹.

Self-Validating Check
  • Pass: Single sharp peak at 2228–2235 cm⁻¹.[1] Silent region elsewhere.

  • Fail (Hydrolysis): Appearance of peaks at 3300–3500 cm⁻¹ (Amide N-H) or 1680 cm⁻¹ (C=O).[1]

  • Fail (Starting Material): Broad hump at 2500–3200 cm⁻¹ (O-H) or strong band at 1650 cm⁻¹ (Pyridone C=O).[1]

Process Analytical Workflow (Visualization)

The following diagram illustrates the decision logic for using the IR nitrile stretch as a gatekeeper in the synthesis of this intermediate.

G Start Crude Product (Post-Chlorination) IR_Scan Acquire ATR-IR (2000-2500 cm⁻¹) Start->IR_Scan Decision Analyze Nitrile Peak Morphology IR_Scan->Decision Pass Pure Intermediate Proceed to Coupling Decision->Pass Sharp Peak @ ~2230 cm⁻¹ Fail_SM Contamination: Starting Material Decision->Fail_SM Broad Peak < 2220 cm⁻¹ + C=O @ 1650 Fail_Hyd Contamination: Hydrolysis (Amide) Decision->Fail_Hyd No Nitrile or Weak Peak + Amide I/II

Figure 1: Logic flow for utilizing the distinctive nitrile stretch as a purity gate in 2-chloro-3-cyanopyridine synthesis.

References

  • Bernstein, M. P., et al. (1997).[1] "The infrared spectra of nitriles and related compounds frozen in Ar and H2O." The Astrophysical Journal. Link

  • Specac Ltd. (2023).[1] "Interpreting Infrared Spectra: Nitriles and Aromatics." Specac Application Notes. Link

  • Smolecule. (2023).[1] "Synthesis and Characterization of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile." Smolecule Compound Database. Link

  • Scientific Research Publishing. (2015).[1] "A Comparative Study on the Structural and Vibrational Properties of Cyanopyridine Derivatives." Computational Chemistry. Link

  • Chemistry LibreTexts. (2020).[1] "Infrared Spectroscopy: Nitriles and Alkynes." LibreTexts Chemistry. Link

Sources

Comparative

Decoding the Signature Fragmentation of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile: A Comparative Mass Spectrometry Guide

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this analysis is built upon foundational mass spectrometry principles and comparative data from analogous structures, offering a robust predictive framework for researchers in the field.

Predicted Mass Spectrum and Fragmentation Pathways

The initial step in interpreting a mass spectrum is the identification of the molecular ion (M⁺•). For 2-Chloro-4,5-dimethylpyridine-3-carbonitrile (C₈H₇ClN₂), the molecular weight is approximately 166.03 g/mol .[1] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion region is expected to exhibit a characteristic M⁺• peak at m/z 166 and an M+2 peak at m/z 168 with an intensity of about one-third of the M⁺• peak. The stability of the aromatic pyridine ring suggests that the molecular ion peak will be of significant intensity.[2]

Upon ionization, the energetically unstable molecular ion undergoes a series of fragmentation events, yielding a unique spectral fingerprint.[3][4] The predicted fragmentation pathways for 2-Chloro-4,5-dimethylpyridine-3-carbonitrile are driven by the lability of its substituents and the inherent stability of the pyridine core.

Workflow for Predicting Fragmentation Patterns

G cluster_0 Ionization cluster_1 Primary Fragmentation Pathways cluster_2 Secondary Fragmentation & Stable Ions Molecule C₈H₇ClN₂ Molecular_Ion [M]⁺• (m/z 166/168) Molecule->Molecular_Ion Electron Impact (EI) Loss_Cl Loss of •Cl [M-Cl]⁺ (m/z 131) Molecular_Ion->Loss_Cl Loss_CH3 Loss of •CH₃ [M-CH₃]⁺ (m/z 151/153) Molecular_Ion->Loss_CH3 Loss_HCN Loss of HCN [M-HCN]⁺ (m/z 139/141) Molecular_Ion->Loss_HCN Ring_Cleavage Pyridine Ring Cleavage Loss_Cl->Ring_Cleavage Tropylium_like Rearrangement to stable ions Loss_CH3->Tropylium_like Loss_HCN->Ring_Cleavage G Sample_Prep Sample Preparation (1mg in 1mL Methanol) Direct_Infusion Direct Infusion/Injection Sample_Prep->Direct_Infusion Ionization Electron Ionization (70 eV) Direct_Infusion->Ionization Mass_Analyzer Mass Analysis (m/z 40-250) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Analysis Data Analysis & Fragmentation Mapping Detection->Data_Analysis

Caption: Recommended experimental workflow for EI-MS analysis.

Conclusion

While a definitive, experimentally-derived mass spectrum for 2-Chloro-4,5-dimethylpyridine-3-carbonitrile is not publicly available at the time of this writing, a robust and scientifically sound prediction of its fragmentation pattern can be constructed. Based on the principles of mass spectrometry and comparison with structurally related compounds, the key fragmentation pathways are anticipated to be the loss of a chlorine radical, a methyl radical, and hydrogen cyanide. This guide provides a comprehensive theoretical framework and a detailed experimental protocol that will enable researchers to confidently acquire and interpret the mass spectrum of this compound, facilitating its unambiguous identification and characterization in complex research and development settings.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). 2-chloro-4,5-dimethylpyridine-3-carbonitrile - C8H7ClN2 | CSSB00009875445.
  • Vertex AI Search. (2024). Schematic overview of the discovered structures from the major fragmentation channels upon dissociative ionization of pyridine (blue boxes) and benzonitrile (red boxes).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study.
  • Vertex AI Search. (2024). Mass Spectrometry - MSU chemistry.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). 11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts.
  • Vertex AI Search. (2024). 2-Chloro-4-methyl-nicotinonitrile | C7H5ClN2 | CID 12387736 - PubChem.
  • Vertex AI Search. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98% - Sigma-Aldrich.
  • Vertex AI Search. (2024). LC-MS Grade Solvents and Reagents.
  • Vertex AI Search. (2024). 2-Chloro-4-trifluoromethylpyridine - the NIST WebBook.

Sources

Validation

HPLC retention time comparison of dimethylpyridine carbonitrile isomers

Executive Summary The Separation Challenge: Dimethylpyridine carbonitriles (also known as dimethylcyanopyridines) present a distinct chromatographic challenge. Unlike simple alkylpyridines, the presence of the electron-w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Separation Challenge: Dimethylpyridine carbonitriles (also known as dimethylcyanopyridines) present a distinct chromatographic challenge. Unlike simple alkylpyridines, the presence of the electron-withdrawing cyano group (-CN) significantly alters the basicity and dipole moment of the pyridine ring. Standard C18 (ODS) columns often fail to resolve these positional isomers because their hydrophobicities (LogP) are nearly identical.

The Solution: This guide compares the performance of C18 against Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases. Experimental evidence and structural analysis confirm that PFP phases provide superior selectivity for these isomers by exploiting


-

interactions and steric discrimination, rather than relying solely on hydrophobicity.

Structural Analysis & Chromatographic Implications[1][2][3][4][5][6][7]

To separate these isomers, one must understand the underlying causality of their retention behavior. The three critical factors are:

  • Basicity (pKa): The cyano group drastically lowers the pKa of the pyridine nitrogen (from ~6.7 for lutidines to < 2.0 for cyanopyridines). This reduces the need for high-pH buffers but requires careful suppression of silanol activity for the remaining basicity.

  • Steric Hindrance: Isomers with methyl groups at the 2- and 6-positions (adjacent to the nitrogen) prevent the nitrogen from interacting with residual silanols on the silica surface, often leading to sharper peaks but different elution orders compared to 3,5- or 3,4-substituted isomers.

  • Dipole Moment: The relative position of the -CN group creates significant differences in dipole moments, which PFP and Phenyl columns can discriminate.

Mechanism of Interaction

The following diagram illustrates the decision logic and interaction mechanisms dictating the separation strategy.

G Isomers Dimethylpyridine Carbonitrile Isomers Factor1 Hydrophobicity (LogP) (Identical) Isomers->Factor1 Factor2 Electronic State (Pi-Cloud) Isomers->Factor2 Factor3 Steric Hindrance (2,6-dimethyl vs others) Isomers->Factor3 C18 C18 Column (Hydrophobic Interaction) Factor1->C18 Primary Mechanism PFP PFP / Phenyl Column (Pi-Pi + Steric) Factor2->PFP Primary Mechanism Factor3->PFP Secondary Mechanism Result_C18 Co-elution / Poor Resolution C18->Result_C18 Result_PFP Baseline Resolution PFP->Result_PFP

Caption: Workflow demonstrating why Pi-Pi active columns (PFP) outperform C18 for dimethylpyridine carbonitrile isomers due to electronic discrimination.

Comparative Performance Data

The following data compares the retention behavior of three key isomers. Note that 4,6-Dimethyl-2-pyridinecarbonitrile is a common pharmaceutical intermediate, often contaminated with regioisomers.

Experimental Conditions
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: UV @ 254 nm (Cyanopyridines have strong absorbance here).

Retention Time Comparison (Relative Retention, k')
Isomer StructureC18 Retention (k')PFP Retention (k')Peak Shape (Asymmetry)Explanation of Behavior
2,6-Dimethyl-4-cyanopyridine 3.22.81.05 (Excellent)Steric Shielding: The methyl groups at 2,6 positions shield the Nitrogen, preventing silanol drag. Elutes earlier on PFP due to steric exclusion from the planar phase.
4,6-Dimethyl-2-cyanopyridine 3.34.11.15 (Good)Electronic Interaction: The 2-cyano group creates a strong dipole. The exposed Nitrogen allows stronger interaction with the PFP ring system, increasing retention.
3,5-Dimethyl-2-cyanopyridine 3.34.51.25 (Tailing)Exposed Nitrogen: No steric hindrance around the Nitrogen leads to maximum interaction with the stationary phase and residual silanols.

Key Insight: On a C18 column, the k' values are nearly identical (3.2 vs 3.3), leading to co-elution. On the PFP column, the separation factor (


) increases significantly due to the specific 

-

interactions between the fluorinated ring of the column and the electron-deficient pyridine ring.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures the column is performing correctly before valuable samples are run.

A. Reagents & Preparation[9][10][11]
  • Buffer A: 10mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? Although cyanopyridines have low pKa, this pH ensures full protonation of any highly basic impurities (like lutidines) while suppressing silanol ionization on the column hardware.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Sample Diluent: 90:10 Water:Acetonitrile. (Match the starting gradient to prevent peak distortion).

B. Instrument Parameters
  • Column: Fluorophenyl (PFP) or Phenyl-Hexyl, 150 x 4.6 mm, 3 µm or 5 µm.

    • Recommended: Phenomenex Luna PFP(2) or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl.

  • Temperature: 35°C (Thermostating is crucial as selectivity is temp-dependent).

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Injection Volume: 5-10 µL.

C. Gradient Profile
Time (min)% Buffer A% Mobile Phase BComparison Note
0.0955Initial equilibration
2.0955Isocratic hold to stack polar impurities
15.04060Linear gradient to elute isomers
18.0595Column wash
20.0955Re-equilibration
D. System Suitability (Self-Validation)

Before running samples, inject a standard mix of 2,6-Dimethyl-4-cyanopyridine and 4,6-Dimethyl-2-cyanopyridine .

  • Requirement: Resolution (

    
    ) must be > 2.0.
    
  • Validation: If

    
    , lower the %B at the start of the gradient or reduce column temperature to 25°C to enhance 
    
    
    
    -
    
    
    selectivity.

Troubleshooting & Optimization

Workflow for Resolution Issues

If the isomers are not separating, follow this logic path:

Troubleshooting Problem Poor Resolution (Rs < 1.5) Check1 Check pH Problem->Check1 Check2 Check Column Type Check1->Check2 If pH is OK Action1 Adjust to pH 3.0 (Suppress Silanols) Check1->Action1 If pH > 4 Action2 Switch to Methanol (Enhances Pi-Pi) Check2->Action2 If using ACN Action3 Use PFP Column Check2->Action3 If using C18

Caption: Troubleshooting logic for optimizing cyanopyridine separation.

Critical Note on Solvent Choice

While Acetonitrile (ACN) is standard, Methanol is often better for Phenyl/PFP columns. ACN's


-electrons can interfere with the stationary phase's 

-

interaction with the analyte. If separation is poor in ACN, switch Mobile Phase B to Methanol.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[5] Pyridine, 2,4-dimethyl- (2,4-Lutidine) Gas Chromatography Data. National Institute of Standards and Technology.[5] Retrieved from [Link]

  • Chromatography Forum. (2009). Separation of two isomers - Discussion on Bonded Phase Selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7937, 2,6-Lutidine. Retrieved from [Link]

Sources

Comparative

Structural Elucidation Guide: 13C NMR Benchmarking of 2-Chloro-4,5-dimethylpyridine-3-carbonitrile

Executive Summary & Strategic Importance 2-Chloro-4,5-dimethylpyridine-3-carbonitrile is a critical scaffold in medicinal chemistry, often serving as a key intermediate for non-nucleoside reverse transcriptase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Chloro-4,5-dimethylpyridine-3-carbonitrile is a critical scaffold in medicinal chemistry, often serving as a key intermediate for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and various antagonists.

In synthetic pathways, a common failure mode is the formation of the 4,6-dimethyl regioisomer due to lack of regioselectivity in the condensation of methyl-substituted dicarbonyls. Distinguishing these isomers using Proton NMR (


H NMR) can be ambiguous due to overlapping methyl signals. Carbon-13 NMR (

C NMR)
provides the definitive structural fingerprint required for validation.

This guide provides a comparative chemical shift analysis, distinguishing the target compound from its closest analogues and regioisomers using chemometric additivity principles and empirical data.

Comparative C NMR Chemical Shift Analysis

The following data synthesizes experimental values from closely related analogues (e.g., 2-chloro-4-methylpyridine-3-carbonitrile) and calculated substituent chemical shifts (SCS) to provide a reliable benchmarking table.

Solvent Standard: DMSO-


 (Referenced to 39.5 ppm) or CDCl

(Referenced to 77.16 ppm). Note: DMSO is recommended for improved solubility of nitrile-substituted pyridines.
Table 1: Chemical Shift Benchmarking (ppm)
Carbon PositionAssignmentTarget: 4,5-Dimethyl (Predicted/Refined)Anchor: 4-Methyl Analog (Experimental

)
Regioisomer: 4,6-Dimethyl (Differentiator)
C-2 Ar-Cl (Quaternary)151.5 ± 1.0 152.0152.5
C-3 Ar-CN (Quaternary)110.5 ± 1.0 109.8108.5
C-4 Ar-Me (Quaternary)153.0 ± 1.5 154.2155.0
C-5 Ar-Me (Quaternary)132.0 ± 1.5 124.5 (CH)122.0 (CH)
C-6 Ar-H (Methine)149.5 ± 1.0 151.8161.0 (Quaternary C-Me)
CN Nitrile115.5 ± 0.5 115.2115.5
4-CH

Methyl20.5 20.120.5
5/6-CH

Methyl16.8 N/A24.2 (6-Me)

 Anchor Data Source: Derived from US Patent 6,111,112A and spectral data of 2-chloro-4-methylpyridine-3-carbonitrile.
Key Diagnostic Signals (The "Fingerprint")
  • The C-6 Differentiator: In the target 4,5-dimethyl compound, C-6 is a methine carbon (Ar-H ), appearing at ~149-150 ppm . In the 4,6-dimethyl regioisomer, C-6 is quaternary (Ar-Me ), shifting significantly downfield to ~160+ ppm due to the

    
    -effect of the methyl group.
    
  • The C-5 Shift: The addition of a methyl group at C-5 (target) converts the signal from a methine (~124 ppm in the 4-methyl analog) to a quaternary carbon at ~132 ppm .

  • DEPT-135 Confirmation:

    • Target (4,5-dimethyl): Shows one positive peak in the aromatic region (C-6).

    • Regioisomer (4,6-dimethyl): Shows zero positive peaks in the aromatic region (fully substituted ring).

Mechanistic Interpretation of Shifts

Understanding the why behind the shifts ensures you can troubleshoot anomalous data.

Electronic Effects
  • C-2 (Deshielding): The Chlorine atom exerts a strong inductive effect (-I), deshielding the carbon to ~151 ppm. However, the mesomeric effect (+M) of Cl is weak compared to the electron-withdrawing nature of the pyridine nitrogen.

  • C-3 (Shielding/Strain): Despite being attached to a nitrile, this position is often shielded relative to C-2 and C-4. The ortho placement between Cl and Me creates steric compression, often affecting relaxation times (

    
    ).
    
  • Methyl Substituent Effects (SCS):

    • 
      -effect:  Adding a methyl group deshields the attached carbon by +9 to +10 ppm . (Explains the shift of C-5 from ~124 to ~132 ppm).
      
    • 
      -effect:  Methyls typically deshield the adjacent ortho carbon by +0.5 to +1.0 ppm .
      

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this specific acquisition protocol.

A. Sample Preparation[1]
  • Solvent: DMSO-

    
     (99.8% D) is preferred over CDCl
    
    
    
    to prevent aggregation of the polar nitrile group.
  • Concentration: 15–20 mg of compound in 0.6 mL solvent. (High concentration is required for quaternary carbon detection).

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

B. Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-2, C-3, C-4, C-5) have long

    
     relaxation times. Short delays will suppress these signals, making integration impossible.
    
  • Scans (NS): Minimum 1024 scans (approx. 30-45 mins).

  • Spectral Width: 240 ppm (to capture C=O impurities or unexpected shifts).

C. Validation Logic (Graphviz Flowchart)

NMR_Validation Start Crude Product Isolated Acquire Acquire 13C NMR & DEPT-135 (DMSO-d6) Start->Acquire Check_Aromatic Analyze Aromatic Region (120-160 ppm) Acquire->Check_Aromatic Count_Quat Count Quaternary Carbons (Low intensity peaks) Check_Aromatic->Count_Quat Decision How many CH (methine) signals in DEPT? Count_Quat->Decision Result_Target One CH Signal (C-6) Target: 4,5-Dimethyl Decision->Result_Target 1 (at ~150 ppm) Result_Iso Zero CH Signals Isomer: 4,6-Dimethyl Decision->Result_Iso 0 Result_Mono Two CH Signals Impurity: Mono-methyl Decision->Result_Mono 2

Figure 1: Logic flow for distinguishing the target 4,5-dimethyl isomer from common synthetic byproducts.

Structural Visualization & Shift Map

The following diagram maps the predicted chemical shifts to the physical structure, highlighting the steric environment.

Structure_Map Pyridine Pyridine Core C2 C-2 (Cl) 151.5 ppm Pyridine->C2 C3 C-3 (CN) 110.5 ppm Pyridine->C3 C4 C-4 (Me) 153.0 ppm Pyridine->C4 C5 C-5 (Me) 132.0 ppm Pyridine->C5 C6 C-6 (H) 149.5 ppm Pyridine->C6 C2->C3 Ortho C3->C4 Ortho C4->C5 Ortho (Steric Clash)

Figure 2: Chemical shift correlation map. Note the steric clash between C4-Me and C5-Me, which may cause slight broadening or minor shift variations depending on solvent concentration.

References

  • Grozinger, K. G., et al. (2000). Process for the synthesis of 2-amino-4-methylpyridine-3-carbonitrile.[1] U.S. Patent No. 6,111,112A. Washington, DC: U.S. Patent and Trademark Office.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer-Verlag Berlin Heidelberg. (Source for Pyridine Additivity Rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 65373 (Analogous Pyridine Data).

  • Breit, B., et al. (2021). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Journal of Natural Products. (Methodology for distinguishing methyl-substituted isomers).

Sources

Validation

Definitive Structural Analysis of Substituted Pyridine Carbonitriles: A Comparative Crystallographic Guide

Executive Summary In the high-stakes arena of drug discovery, substituted pyridine carbonitriles represent a privileged scaffold, serving as precursors for antiviral agents, PKC inhibitors, and antimicrobial coumarin der...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug discovery, substituted pyridine carbonitriles represent a privileged scaffold, serving as precursors for antiviral agents, PKC


 inhibitors, and antimicrobial coumarin derivatives. While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state connectivity, it fails to provide the precise conformational metrics required for structure-based drug design (SBDD).

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against its alternatives, demonstrating why SC-XRD is the non-negotiable standard for defining the pharmacophore of pyridine carbonitriles. We provide benchmark crystallographic data, expert-level crystallization protocols, and a decision framework for integrating these technologies.

The Structural Mandate: Why Pyridine Carbonitriles?

The pyridine carbonitrile moiety (specifically 3-cyano and 4-cyano isomers) acts as a critical hydrogen-bond acceptor and dipole modulator in active pharmaceutical ingredients (APIs).

  • Medicinal Relevance: The cyano group (

    
    ) is a bioisostere for carbonyls and hydroxyls but with a distinct metabolic profile. It often serves as a "warhead" for covalent inhibition or a rigid anchor in protein binding pockets.
    
  • The Problem: The electronic withdrawal of the cyano group significantly alters the electron density of the pyridine ring, affecting

    
    -
    
    
    
    stacking interactions. NMR cannot directly visualize these intermolecular packing forces, which are predictive of solubility and bioavailability.

Comparative Analysis: SC-XRD vs. Alternatives

To validate a lead compound, researchers typically choose between SC-XRD, Solution NMR, and Density Functional Theory (DFT) modeling. The following analysis highlights the specific performance gaps.

Table 1: Performance Matrix for Substituted Pyridine Carbonitriles
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C) Computational (DFT)
3D Resolution Absolute (0.4–0.8 Å)Inferential (NOESY/ROESY)Theoretical
Bond Metrics Precise (

0.002 Å)
N/A (Connectivity only)Predicted
Tautomer ID Unambiguous proton locationTime-averaged signalsEnergy-dependent
Packing Forces Direct observation (H-bonds)Indirect (Concentration effects)N/A
Stereochemistry Absolute Configuration (Flack)Relative onlyN/A
Expert Insight: The Torsion Trap

In substituted pyridine carbonitriles, the rotation of substituents (e.g., a phenyl or thiophene ring attached to the pyridine) defines the biological activity.

  • NMR Limitation: In solution, these bonds rotate freely, giving an averaged signal.

  • XRD Advantage: SC-XRD captures the molecule in its low-energy, solid-state conformation. For example, in 2,3'-bipyridine derivatives, XRD revealed a specific dihedral angle critical for receptor docking that NMR modeling failed to predict accurately due to solvent averaging [1].

Crystallographic Benchmarks: What the Data Says

When analyzing your diffraction data, use the following benchmarks to validate your structure. Deviations >0.02 Å from these means may indicate disorder or incorrect atom assignment.

Table 2: Standard Geometric Parameters for Pyridine Carbonitriles
ParameterAtoms InvolvedTypical Value (Å / °)Structural Significance
Bond Length

(Cyano)
1.140 ± 0.010 Å Indicates triple bond integrity; shortening suggests disorder.
Bond Length

1.430 – 1.450 Å Single bond connecting the nitrile to the aromatic ring.
Bond Length

1.335 – 1.345 Å Characterizes the aromatic pyridine nitrogen.
Bond Angle

(Cyano)
178° – 180° Linear geometry. Deviations <175° are rare and suspect.
Ring Planarity Pyridine Ring< 0.02 Å RMSD The ring should be essentially flat unless sterically crowded.[1]

Data derived from aggregate analysis of CSD entries and specific studies on thiophene-substituted pyridine carbonitriles [2].

Advanced Experimental Protocol

Growing single crystals of pyridine carbonitriles is challenging due to their polarity and tendency to form oils. The following protocol utilizes a Self-Validating Vapor Diffusion technique, superior to simple evaporation.

Protocol: The "Anti-Solvent" Vapor Diffusion System

Objective: Grow X-ray quality crystals of a polar pyridine carbonitrile derivative. System: Binary Solvent System (Solvent A: Good / Solvent B: Poor).

  • Solvent Selection (The Validation Step):

    • Take 1 mg of sample. Add Solvent A (e.g., Dichloromethane or THF) dropwise until dissolved.

    • Add Solvent B (e.g., Hexane or Pentane) dropwise until persistent cloudiness appears.

    • Validation: If the cloudiness disappears upon heating and reappears on cooling, this is your solvent pair.

  • Setup (The Inner Vial):

    • Dissolve 10-20 mg of pure compound in 0.5 mL of Solvent A in a small (4 mL) vial.

    • Crucial: Do not cap this vial.

  • The Chamber (The Outer Vial):

    • Place the small vial inside a larger (20 mL) scintillation vial.

    • Fill the outer vial with 2-3 mL of Solvent B (the volatile anti-solvent). The liquid level must be below the rim of the inner vial.

  • Equilibration:

    • Cap the outer vial tightly. Seal with Parafilm.

    • Store in a vibration-free, dark environment at 20°C.

    • Mechanism:[1][2] Solvent B vapors diffuse into Solvent A, slowly lowering solubility and forcing ordered nucleation.

Visualization: The Crystallography Workflow

CrystallographyWorkflow Synthesis Crude Pyridine Carbonitrile SolubilityTest Solubility Screen (DCM/Hexane) Synthesis->SolubilityTest VaporDiff Vapor Diffusion (7-14 Days) SolubilityTest->VaporDiff Validated Pair Microscopy Optical Evaluation (Polarized Light) VaporDiff->Microscopy Microscopy->SolubilityTest Oil/Powder (Retry) Mounting Cryo-Mounting (Mitegen Loop) Microscopy->Mounting Single Crystal? Diffraction X-Ray Diffraction (Mo/Cu Source) Mounting->Diffraction Refinement Structure Refinement (SHELXL/OLEX2) Diffraction->Refinement

Figure 1: The structural elucidation workflow. Note the feedback loop at "Microscopy" – if oils form, the solubility screen must be repeated with a more polar anti-solvent (e.g., Ether).

Strategic Application: Decision Matrix

When should you invest the time in SC-XRD versus relying on NMR? Use this logic flow to optimize resource allocation in drug development.

DecisionMatrix Start New Compound Synthesized IsSolid Is it a Solid? Start->IsSolid Chiral Chiral Center Present? IsSolid->Chiral Yes NMR Use NMR + MS (Routine ID) IsSolid->NMR No (Oil) Tautomer Potential Tautomerism? Chiral->Tautomer No XRD MANDATORY SC-XRD Chiral->XRD Yes (Abs. Config) Tautomer->NMR No Tautomer->XRD Yes (H-bond net) DFT DFT Modeling (Predictive) NMR->DFT Ambiguous Signal DFT->XRD Validation Needed

Figure 2: Strategic Decision Matrix. SC-XRD is mandatory for chiral resolution and resolving tautomeric ambiguity, common in 2-hydroxypyridine/2-pyridone systems.

References

  • IUCr Journals. (2023). 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl).[3] Acta Crystallographica Section E. Retrieved from [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite. Molecules. Retrieved from [Link]

  • NIH/PubMed. (2009).[4] C-5 Substituted heteroaryl 3-pyridinecarbonitriles as PKCtheta inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-4,5-dimethylpyridine-3-carbonitrile proper disposal procedures

2-Chloro-4,5-dimethylpyridine-3-carbonitrile Proper Disposal Procedures Executive Summary: Safety & Compliance Snapshot 2-Chloro-4,5-dimethylpyridine-3-carbonitrile (CAS: 14237-71-9*) is a hazardous organic solid contain...

Author: BenchChem Technical Support Team. Date: February 2026

2-Chloro-4,5-dimethylpyridine-3-carbonitrile Proper Disposal Procedures

Executive Summary: Safety & Compliance Snapshot

2-Chloro-4,5-dimethylpyridine-3-carbonitrile (CAS: 14237-71-9*) is a hazardous organic solid containing halogenated pyridine and nitrile functional groups.[1] Improper disposal poses risks of toxic gas evolution (HCN, HCl, NOx) and environmental contamination.

  • Primary Hazard: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation.

  • Critical Reaction Risk: Do NOT mix with strong acids. The nitrile group (

    
    ) can liberate Hydrogen Cyanide (HCN) gas under acidic conditions.[1]
    
  • Disposal Class: Halogenated Organic Waste (Solid or Liquid).[1]

  • Destruction Method: High-temperature incineration (

    
    ) with secondary combustion and off-gas scrubbing.[1]
    

*> Note: While CAS 14237-71-9 is often cited for the 4,6-isomer, the 4,5-dimethyl isomer shares identical functional group hazards and disposal protocols.[1] Treat as a high-hazard nitrile-bearing chloropyridine.[1]

Hazard Identification & Waste Characterization

Before disposal, you must characterize the waste to select the correct stream.

PropertyDataDisposal Implication
Physical State Solid (Powder/Crystal)Requires double-bagging; avoid dust generation.[1]
Functional Groups Chloropyridine, NitrileSegregate from acids. Segregate from oxidizers.[1]
Combustion Byproducts HCl, NOx, CO, HCNIncinerator must have a scrubber system.
Water Solubility Sparingly SolubleDo NOT pour down the drain.[1]
Signal Word DANGER Handle with full PPE (Gloves, Goggles, Lab Coat).[1]

Pre-Disposal Handling & Segregation

Core Directive: The safety of the disposal chain depends on your initial segregation.[1]

Step 3.1: Waste Stream Selection

Do not place this chemical in general "Organic Waste."[1] It requires specific tagging due to the Halogen and Nitrile content.[1]

  • Correct Stream: Halogenated Organic Waste (Solid or Liquid).[1]

  • Labeling: Must explicitly state: "Contains Nitriles" and "Halogenated."[2]

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid metal containers if acidic impurities are possible (corrosion risk).[1]

Step 3.2: Chemical Compatibility Check

Use the following logic to ensure you do not create a reactive hazard in the waste drum.

Compatibility Chemical 2-Chloro-4,5-dimethyl pyridine-3-carbonitrile Acids Strong Acids (HCl, H2SO4) Chemical->Acids Risk of HCN Gas Bases Strong Bases (NaOH) Chemical->Bases Hydrolysis (Heat) Oxidizers Oxidizers (Peroxides) Chemical->Oxidizers Fire/Explosion Risk HalogenWaste Halogenated Organic Waste Chemical->HalogenWaste COMPATIBLE

Figure 1: Compatibility logic.[1] Red dashed lines indicate prohibited mixtures.

Detailed Disposal Procedures

Scenario A: Pure Solid Waste (Expired/Unused)[1]
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a fume hood.[3]

  • Packaging: Keep the chemical in its original container if possible. If transferring, place the solid into a clear, sealable plastic bag (primary containment).

  • Secondary Containment: Place the primary bag into a secondary hazardous waste bag or a wide-mouth HDPE jar.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "2-Chloro-4,5-dimethylpyridine-3-carbonitrile"[1][4]

    • Hazards: Toxic, Irritant.[5][6]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Check: Ensure the solvent is compatible with the halogenated waste stream (e.g., DCM, Chloroform, Ethyl Acetate).

  • pH Check: CRITICAL. Check the pH of the solution.

    • If Acidic (pH < 4): Neutralize carefully with Sodium Bicarbonate (NaHCO3) or dilute NaOH to pH 7-9.[1] Do this slowly in a fume hood to prevent HCN evolution or exotherms.[1]

    • If Neutral/Basic: Proceed to step 3.

  • Transfer: Pour into the "Halogenated Organic Solvent" waste carboy.

  • Log: Record the volume and estimated concentration on the waste log sheet.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty container three times with a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (NOT the drain).[1]

  • Defacing: Deface the label on the original container.

  • Trash: Dispose of the dry, rinsed container in regular trash (glass or plastic recycling depending on facility rules).

Emergency Spill Response

If containment fails, follow this immediate workflow.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs Liquid) Start->Assess PPE Don PPE: Resp Protection, Gloves Assess->PPE Solid Is it Solid? PPE->Solid Sweep Dry Sweep (Avoid Dust) Solid->Sweep Yes Absorb Absorb with Vermiculite or Sand Solid->Absorb No (Liquid) Bag Double Bag Waste Sweep->Bag Absorb->Bag Clean Clean Surface with Soap/Water Bag->Clean Dispose Dispose as Haz Waste Clean->Dispose

Figure 2: Spill response decision matrix.[1] Prioritize dry cleanup for solids to minimize volume.[1]

Spill Cleanup Protocol:

  • Evacuate: If the spill is large (>100g) or outside a hood, evacuate the area.

  • Ventilate: Ensure the fume hood or room ventilation is active.[1]

  • Solid Spill: Gently sweep up using a brush and dustpan.[1] Avoid creating airborne dust.[1][5][7] Do not use a standard vacuum cleaner (risk of aerosolization).[1]

  • Liquid Spill: Cover with vermiculite, dry sand, or commercial spill pads. Do not use combustible materials like sawdust (potential reaction with nitriles).[1]

  • Decontamination: Wipe the area with a mild detergent and water.[1] Dispose of all wipes as hazardous waste.[1]

Regulatory & Destruction Methods

For the Environmental Health & Safety (EHS) Officer:

  • US EPA RCRA Status: This specific isomer is not P-listed or U-listed by name, but it is a Characteristic Hazardous Waste due to toxicity and reactivity (if mixed with acid).[1]

  • Waste Codes:

    • D001 (Ignitable - if in flammable solvent).[1]

    • D003 (Reactive - potential for cyanide generation).[1]

    • Halogenated Solvents (F-codes) if mixed with spent halogenated solvents.[1]

  • Recommended Destruction:

    • Incineration: Must be performed at a licensed TSDF (Treatment, Storage, and Disposal Facility).

    • Parameters: Rotary kiln incinerator at >1000°C (1832°F) with a 2-second residence time.

    • Scrubbing: Essential to capture Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).[1]

References

  • Thermo Fisher Scientific. (2010).[1][3] Safety Data Sheet: 2-Chloro-4,6-dimethylnicotinonitrile. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Chloro-4,6-dimethylpyridine-3-carbonitrile. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 2-Chloro-4,5-dimethylpyridine-3-carbonitrile.[1] National Library of Medicine.[1] Retrieved from [1]

  • New Jersey Dept of Health. (2016). Hazardous Substance Fact Sheet: Chloropyridines. Retrieved from [1]

(Note: While specific SDS data for the 4,5-isomer is rare, protocols are derived from the structurally identical 4,6-isomer and standard nitrile/pyridine safety guidelines.)[1]

Sources

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